5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRBGIXZANNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189531 | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35978-39-3 | |
| Record name | 5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35978-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Rising Therapeutic Potential of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold, a heterocyclic ring system analogous to purines, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Among its numerous derivatives, the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one core has garnered significant attention for its promising therapeutic potential, particularly in oncology, as well as in antimicrobial and anti-inflammatory applications. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Anticancer Activity: A Multi-Targeted Approach
The primary therapeutic indication for this compound derivatives is in the realm of oncology. These compounds have been extensively investigated for their potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][2]
Kinase Inhibition
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of tumor angiogenesis.[5] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. For instance, compound 17f exhibited high activity against VEGFR-2 with an IC50 value of 0.23 ± 0.03 µM, which is comparable to the standard drug Sorafenib.[5] This inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, and its mutation or overexpression is common in many epithelial cancers.[6][7] Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[6][7] For example, compound 3b showed distinguished antitumor activity against the MCF-7 breast cancer cell line with an IC50 of 9.1 nM.[8]
Other Kinase Targets: Beyond VEGFR-2 and EGFR, these derivatives have shown inhibitory activity against a range of other kinases, including Phosphoinositide 3-kinase (PI3K), Fms-like tyrosine kinase 3 (FLT3), and Rho-associated coiled-coil containing protein kinases (ROCKs).[1][6][9] This multi-targeted kinase inhibitory profile contributes to their broad-spectrum anticancer activity.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [5] |
| HepG2 | 4.10 ± 0.45 | [5] | |
| Compound 5 | HepG-2 | - | [1] |
| MCF-7 | - | [1] | |
| Compound 8 | MCF-7 | - | [1] |
| Compound 7a | HepG2 | - | [7] |
| PC3 | - | [7] | |
| Compound 3b | MCF-7 | 0.0091 | [8] |
| Kinase Target | Compound | Inhibition (IC50 in µM) | Reference |
| VEGFR-2 | 17f | 0.23 ± 0.03 | [5] |
| FLT3 | Compound 5 | - | [1] |
| ROCK I | 8k | 0.004 | [9] |
| ROCK II | 8k | 0.001 | [9] |
Antimicrobial and Anti-inflammatory Activities
While the primary focus has been on cancer, thieno[2,3-d]pyrimidine derivatives have also demonstrated notable antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
A series of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their activity against various bacterial and fungal species.[10] Compound 22 , for instance, exhibited broad-spectrum antibacterial activity with MIC values ranging from 0.05-0.13 mM.[10] The proposed mechanism for its antibacterial action is the inhibition of topoisomerase II DNA gyrase.[10] Other studies have also reported the antibacterial potential of thieno[2,3-d]pyrimidinediones against multi-drug resistant gram-positive organisms.[11][12]
Quantitative Antimicrobial Data
| Compound | Microorganism | Activity (MIC) | Reference |
| 22 | Gram-positive & Gram-negative bacteria | 0.05-0.13 mM | [10] |
| 14 | Fungal species | 0.013-0.026 mM | [10] |
| 15 | Fungal species | 0.027 mM | [10] |
Anti-inflammatory Activity
Certain tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidine derivatives have been shown to possess significant anti-inflammatory activity.[13] Compounds A2 , A6 , and B7 were found to inhibit the production of nitric oxide (NO) and other inflammatory cytokines in LPS-stimulated macrophages.[13] Their mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.[13] Additionally, some 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[14]
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route involves a one-pot solvent-free reaction, providing wide access to a variety of derivatives.[3] The synthesis of specific compounds often follows multi-step reaction schemes, which can be found in the supporting information of the cited literature.[8][13][14]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4][5]
Kinase Inhibition Assay
-
Kinase Reaction: The kinase enzyme, substrate, and test compound are incubated in a reaction buffer.
-
ATP Addition: The reaction is initiated by the addition of ATP.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed is measured using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-inhibition curve.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by thienopyrimidine derivatives.
Caption: A generalized experimental workflow for the development of thienopyrimidine derivatives.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
The Core Mechanism of Action of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Versatile Scaffold in Modern Therapeutics
The 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one core structure represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of its mechanism of action, drawing from extensive research on its derivatives. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the key signaling pathways modulated by this class of compounds, detailed experimental protocols for their evaluation, and a transparent presentation of quantitative data to facilitate comparative analysis.
Overview of Biological Activity
The thieno[2,3-d]pyrimidine nucleus, a bioisostere of purines and quinazolines, serves as a versatile template for the design of targeted therapeutic agents.[1] Compounds based on the this compound scaffold have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3] The primary mechanism of action for many of these derivatives involves the inhibition of key enzymes, particularly protein kinases, that are critical for cellular signaling and survival.
Primary Mechanisms of Action: Enzyme Inhibition
The functional versatility of the this compound scaffold is underscored by its ability to target a diverse range of enzymes implicated in various disease pathologies. The core structure acts as an effective pharmacophore that can be chemically modified to achieve high potency and selectivity for specific molecular targets.
Kinase Inhibition
A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Several derivatives of this compound have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in the pathogenesis of various epithelial cancers.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades that promote tumor growth and survival.[4][5] Structure-activity relationship (SAR) studies have revealed that substitutions on both the phenyl ring and other positions of the thienopyrimidine core are critical for achieving high potency against both wild-type and mutant forms of EGFR.[4]
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has also been successfully exploited to develop inhibitors of Rho-associated coiled-coil kinases (ROCK I and ROCK II).[6][7] ROCKs are key effectors of the small GTPase RhoA and are involved in regulating cellular processes such as adhesion, migration, and contraction.[7] Inhibition of ROCK has therapeutic potential in cancer metastasis and cardiovascular diseases. Derivatives of this compound have demonstrated potent, ATP-competitive inhibition of ROCK, leading to a reduction in the phosphorylation of downstream substrates and subsequent changes in cell morphology and migration.[6][7]
Dihydrofolate Reductase (DHFR) Inhibition
Certain thieno[2,3-d]pyrimidine-4-one derivatives have been identified as nonclassical, lipophilic inhibitors of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, a well-established strategy in cancer chemotherapy. These compounds mimic the binding of the natural substrate, folic acid, and can be more selective for human DHFR over bacterial forms.[1][2]
D-dopachrome Tautomerase (D-DT/MIF-2) Inhibition
More recently, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to inhibit D-dopachrome tautomerase (D-DT), also known as MIF-2, a cytokine involved in inflammatory responses and cancer progression.[8][9] Inhibition of the tautomerase activity of D-DT is a novel strategy for cancer therapy. Screening of compound libraries has identified potent inhibitors from this chemical class that suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest.[8][9]
Quantitative Data on Inhibitory Activity
The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various enzymatic targets. It is important to note that these data are for substituted derivatives and not the parent this compound, unless otherwise specified.
| Compound ID | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Derivative 1 | EGFR (wild-type) | 0.037 | HTRF Assay | [10] |
| Derivative 2 | EGFR (T790M mutant) | 0.204 | HTRF Assay | [10] |
| 8k | ROCK I | 0.004 | Kinase Assay | [6][7] |
| 8k | ROCK II | 0.001 | Kinase Assay | [6][7] |
| Compound 20 | hDHFR | 0.20 | Enzyme Assay | [1] |
| 5d | D-dopachrome Tautomerase | 1.0 | Tautomerase Activity Assay | [8][9] |
| Compound 15 | A549 (NSCLC) | 0.94 | Cell Proliferation Assay | [11] |
Signaling Pathways and Cellular Effects
The inhibition of key enzymes by this compound derivatives triggers a cascade of downstream cellular events, ultimately leading to the desired pharmacological effect.
Induction of Apoptosis
A common cellular outcome of treatment with anticancer thienopyrimidine derivatives is the induction of apoptosis, or programmed cell death. By inhibiting pro-survival signaling pathways, such as those mediated by EGFR and ROCK, these compounds can shift the cellular balance towards apoptosis. Mechanistic studies have shown that treatment with these inhibitors can lead to the activation of caspases, key executioners of apoptosis, and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.[5][11][12]
Cell Cycle Arrest
In addition to inducing apoptosis, thieno[2,3-d]pyrimidine derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[5] This effect is often observed at the G1/S or G2/M checkpoints and is a direct consequence of inhibiting the signaling pathways that regulate cell cycle progression.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound and its derivatives.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the in vitro potency of a compound against a specific kinase.
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup : In a 384-well plate, add the kinase, a suitable peptide substrate, and the test compound in an appropriate assay buffer.
-
Reaction Initiation : Start the reaction by adding ATP. Include "no kinase" and "no inhibitor" controls.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Signal Detection : Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Analysis : Measure luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.[13]
Cell Viability (MTT) Assay
This assay measures the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition : Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[4]
Apoptosis Analysis by Hoechst Staining
This method is used to visualize apoptotic changes in the nucleus.
-
Cell Treatment : Treat cells with the test compound for a specified time.
-
Cell Fixation : Fix the cells with 4% paraformaldehyde.
-
Staining : Stain the cells with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Microscopy : Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[11]
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel therapeutics, particularly in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant enzymes, including EGFR, ROCK, and DHFR. The primary mechanisms of action involve the disruption of key cellular signaling pathways, leading to cell cycle arrest and apoptosis. The versatility of this scaffold, coupled with a deep understanding of its structure-activity relationships, provides a solid foundation for the rational design of next-generation targeted therapies. Further research into the specific mechanisms of the parent compound and its derivatives will continue to unlock the full therapeutic potential of this remarkable chemical class.
References
- 1. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one [mdpi.com]
- 3. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Dawn of a New Therapeutic Frontier: Thieno[2,3-d]pyrimidine Derivatives as Potent Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer therapies has led researchers to explore a diverse chemical landscape. Among the most promising scaffolds to emerge in recent years is the thieno[2,3-d]pyrimidine core. This fused heterocyclic system, a bioisostere of purine, has demonstrated remarkable potential in the development of potent and selective anticancer agents.[1][2][3] This technical guide provides an in-depth overview of the discovery and development of novel thieno[2,3-d]pyrimidine derivatives, focusing on their synthesis, anticancer activity, and mechanisms of action.
I. The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Cancer Therapy
The thieno[2,3-d]pyrimidine nucleus has garnered significant attention in medicinal chemistry due to its structural similarity to adenine, a fundamental component of DNA and RNA.[2][3] This inherent characteristic allows derivatives to interact with a wide range of biological targets implicated in cancer progression, most notably protein kinases.[1][4] The versatility of the thieno[2,3-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of derivatives targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6][7]
II. Anticancer Activity: A Quantitative Overview
Numerous studies have demonstrated the potent in vitro anticancer activity of novel thieno[2,3-d]pyrimidine derivatives across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of these compounds. The following tables summarize the IC50 values of representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, as reported in recent literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: VEGFR-2 Inhibitors | |||||
| 17f | HCT-116 | Colon Carcinoma | 2.80 ± 0.16 | Sorafenib | Not Reported |
| 17f | HepG2 | Hepatocellular Carcinoma | 4.10 ± 0.45 | Sorafenib | Not Reported |
| 17f | VEGFR-2 (in vitro) | - | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 |
| Series 2: KRAS G12D Inhibitors | |||||
| KD-8 | Panc1 | Pancreatic Cancer | 2.1 (average) | Not Reported | Not Reported |
| KD-8 | SW1990 | Pancreatic Cancer | 2.1 (average) | Not Reported | Not Reported |
| KD-8 | CT26 | Colon Carcinoma | 2.1 (average) | Not Reported | Not Reported |
| Series 3: EGFR/PI3K Inhibitors | |||||
| 10b | MCF-7 | Breast Adenocarcinoma | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 10e | MCF-7 | Breast Adenocarcinoma | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| Series 4: General Cytotoxic Agents | |||||
| Compound 8 | MCF-7 | Breast Adenocarcinoma | Higher than reference | Staurosporine | Not Reported |
| Compound 5 | HepG-2 | Hepatocellular Carcinoma | Higher than reference | Staurosporine | Not Reported |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | Melanoma | Growth Percent = -31.02% | Not Reported | Not Reported |
Table 1: In Vitro Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives.[1][5][6][7][8]
III. Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Derivatives
The anticancer efficacy of thieno[2,3-d]pyrimidine derivatives often stems from their ability to inhibit specific protein kinases that are critical for tumor growth and survival. Understanding these signaling pathways is crucial for rational drug design and development.
A. The VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Several thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition by thieno[2,3-d]pyrimidine derivatives.
B. The KRAS Signaling Pathway in Cell Proliferation
Mutations in the KRAS gene are among the most common drivers of human cancers. The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutated KRAS is often locked in the active state, leading to constitutive activation of downstream pro-proliferative signaling pathways.
Caption: KRAS signaling pathway and its inhibition by specific thieno[2,3-d]pyrimidine derivatives.
C. The EGFR and PI3K/Akt Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway are frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.[6] Some thieno[2,3-d]pyrimidine derivatives have been shown to target these interconnected pathways.
Caption: EGFR and PI3K/Akt signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.
IV. Experimental Protocols
The discovery and validation of novel thieno[2,3-d]pyrimidine derivatives as anticancer agents rely on a suite of well-established experimental protocols. This section details the methodologies for key assays cited in the literature.
A. General Synthesis of the Thieno[2,3-d]pyrimidine Core
A common and efficient method for the synthesis of the thieno[2,3-d]pyrimidine scaffold involves the construction of the pyrimidine ring onto a pre-formed 2-aminothiophene derivative.
Caption: General synthetic workflow for the thieno[2,3-d]pyrimidine core.
B. In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using a sigmoidal dose-response curve.
C. In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed (or ATP consumed) is quantified, and the inhibitory effect of the compound is determined.
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivative in an appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase (e.g., recombinant human VEGFR-2), the substrate (a specific peptide), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
V. Future Directions and Conclusion
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Cell Biology: Mutated KRAS & Reciprocal Signaling | Technology Networks [technologynetworks.com]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors
An In-depth Technical Guide on the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to the purine base, adenine, a fundamental component of DNA and RNA. This bioisosteric relationship has rendered the thieno[2,3-d]pyrimidine scaffold a "privileged structure" for the design of a wide array of kinase inhibitors, demonstrating therapeutic potential in oncology, inflammation, and other disease areas. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives, focusing on their role as inhibitors of key oncogenic kinases, namely Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).
Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Inhibitors
The biological activity of thieno[2,3-d]pyrimidine derivatives is intricately linked to the nature and position of substituents on the core scaffold. Extensive research has delineated the key structural modifications that modulate potency, selectivity, and pharmacokinetic properties.
Thieno[2,3-d]pyrimidine Inhibitors of Phosphoinositide 3-kinase (PI3K)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] The thieno[2,3-d]pyrimidine scaffold has been successfully exploited to develop potent PI3K inhibitors.
A notable series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives has been investigated for their inhibitory activity against PI3K isoforms.[1][2] The substitution pattern on the 2-aryl ring is a key determinant of their biological activity.[1]
Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors [1][2]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data represents inhibitory activity at a concentration of 10 µM.
Structure-Activity Relationship Summary for PI3K Inhibitors:
Analysis of the data reveals crucial structural requirements for potent PI3K inhibition within this series. A hydroxyl group at the 3-position of the 2-phenyl ring appears to be critical for significant activity, as seen in compounds IIIa and VIb .[1][3] In contrast, a hydroxyl group at the 4-position leads to a substantial loss of inhibitory effect (compounds IIIb and VIc ).[1] The addition of a methoxy group at the 5-position, in conjunction with a 3-hydroxyl group, as in compound VIb , enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[2] Methylation of the 3-hydroxyl group, as in compound IIIk , diminishes the activity.[1]
PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Thieno[2,3-d]pyrimidine Inhibitors of Epidermal Growth Factor Receptor (EGFR)
The thieno[2,3-d]pyrimidine scaffold has also been instrumental in developing inhibitors of EGFR, a key driver in many epithelial cancers.[1] Research has focused on achieving high potency against both wild-type (WT) EGFR and clinically significant mutant forms, such as the T790M resistance mutant.[1][4]
Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors [4]
| Compound | R1 (at 2-phenyl) | R2 (at 4-anilino) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| 5a | 4-OCH3 | 3-Cl, 4-F | 45.32 | 221.50 |
| 5b | 4-OCH3 | 3-Br, 4-F | 37.19 | 204.10 |
| 5c | 4-OCH3 | 3-I, 4-F | 52.81 | 235.60 |
| 5d | 4-Cl | 3-Cl, 4-F | 68.45 | 310.20 |
| 5e | 4-Cl | 3-Br, 4-F | 59.13 | 289.70 |
IC50 values represent the concentration required for 50% inhibition.
Structure-Activity Relationship Summary for EGFR Inhibitors:
For this class of EGFR inhibitors, substitutions at both the 2-phenyl and the 4-anilino positions are critical for high potency.[1] The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity compared to an electron-withdrawing group like chlorine.[4] On the 4-anilino moiety, a halogen substitution pattern, particularly a 3-bromo, 4-fluoro substitution as in compound 5b , appears to be optimal for potent inhibition of both wild-type and T790M mutant EGFR.[4]
Simplified overview of the EGFR signaling pathway and its inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to SAR studies. The following sections outline the methodologies for key assays cited in the evaluation of thieno[2,3-d]pyrimidine inhibitors.
General Workflow for Structure-Activity Relationship (SAR) Studies
The process of establishing SAR involves a cyclical process of chemical synthesis, biological evaluation, and data analysis to guide the design of more potent and selective compounds.
A generalized workflow for structure-activity relationship (SAR) studies.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The synthesis of the thieno[2,3-d]pyrimidine core is often achieved through multi-step reactions. A common and versatile method is the Gewald reaction, which is used to construct the initial substituted 2-aminothiophene ring.[5][6] This is typically followed by cyclization with various reagents to form the pyrimidine ring.
For instance, the synthesis of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines can be achieved by reacting the corresponding 2-amino-3-cyanothiophene derivative with an appropriate aldehyde to form the thieno[2,3-d]pyrimidin-4-one, followed by chlorination with phosphoryl chloride (POCl₃) and subsequent nucleophilic substitution with morpholine.[7]
PI3K Enzyme Inhibition Assay (HTRF)
The enzymatic activity of compounds against PI3K isoforms is commonly evaluated using a biochemical assay like the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
Methodology:
-
Compound Handling: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.[1]
-
Kinase Reaction: The PI3K enzyme, a substrate (e.g., PIP2), and the test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.[1]
-
Detection: After a set incubation period, detection reagents are added. These typically include a biotinylated PIP3 tracer and a fluorescently labeled antibody that recognizes the tracer. The HTRF signal is generated when the donor and acceptor fluorophores are brought into close proximity.[1]
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells.[1]
EGFR Kinase Inhibition Assay (ADP-Glo™)
The inhibitory activity against EGFR can be determined using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
Methodology:
-
Reaction Setup: A reaction mixture containing the EGFR enzyme, a suitable substrate, and the test compound at various concentrations is prepared in a microplate.
-
Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time.[1]
-
Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[1]
-
Measurement: The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.[1]
-
MTT Reagent: The MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[1]
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer, which correlates to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]
Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns in achieving high potency and selectivity against key oncogenic targets like PI3K and EGFR. The detailed experimental protocols provide a framework for the systematic evaluation of new derivatives, facilitating the iterative process of drug design and optimization. As our understanding of the molecular drivers of cancer deepens, the versatility of the thieno[2,3-d]pyrimidine core will undoubtedly continue to be leveraged in the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of SIRT2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a compelling therapeutic target for a range of neurodegenerative diseases. Predominantly localized in the cytoplasm, SIRT2 is involved in diverse cellular processes, including cytoskeletal dynamics, cell cycle control, and inflammatory responses. A growing body of preclinical evidence suggests that inhibition of SIRT2 can confer significant neuroprotective effects in models of Huntington's disease, Parkinson's disease, and Alzheimer's disease. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and underlying signaling pathways related to the neuroprotective effects of SIRT2 inhibitors.
Core Mechanisms of SIRT2 Inhibition in Neuroprotection
The neuroprotective effects of SIRT2 inhibitors are multifaceted, targeting several key pathological processes implicated in neurodegeneration:
-
Modulation of Protein Aggregation: SIRT2 has been shown to deacetylate and influence the aggregation of key pathological proteins. Inhibition of SIRT2 can alter the formation of toxic protein aggregates, such as α-synuclein in Parkinson's disease and mutant huntingtin in Huntington's disease, often promoting the formation of larger, less toxic inclusion bodies.[1]
-
Regulation of Microtubule Dynamics: As a major tubulin deacetylase, SIRT2 plays a crucial role in regulating microtubule stability. By inhibiting SIRT2, the acetylation of α-tubulin is increased, which can enhance microtubule stability and improve axonal transport, a process often disrupted in neurodegenerative disorders.[2]
-
Suppression of Neuroinflammation: SIRT2 is implicated in the activation of inflammatory pathways in microglia, the resident immune cells of the brain. Pharmacological inhibition of SIRT2 has been demonstrated to reduce the production of pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism of neuroprotection.[3][4][5]
-
Modulation of Autophagy: Autophagy is a critical cellular process for clearing damaged organelles and aggregated proteins. SIRT2 can interfere with autophagy-mediated degradation of protein aggregates.[6] Inhibition of SIRT2 has been shown to enhance autophagic flux, thereby promoting the clearance of toxic protein species.[2][7]
-
Regulation of Sterol Biosynthesis: In the context of Huntington's disease, SIRT2 inhibition has been linked to the downregulation of sterol biosynthesis, which can contribute to neuroprotection.
Quantitative Data on the Efficacy of SIRT2 Inhibitors
The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of various SIRT2 inhibitors.
Table 1: Efficacy of SIRT2 Inhibitors in Huntington's Disease Models
| Inhibitor | Animal Model | Key Findings | Quantitative Results | Reference |
| AK-7 | R6/2 Mice | Improved motor function, extended survival, reduced brain atrophy, and decreased mutant huntingtin aggregates. | - Extended mean survival by 13.2%- Improved total striatal volume by 9%- Rescued shrinkage of striatal neuronal cell body volume by 15% | [7] |
| AK-1 | Fly model of HD | Improved neuronal viability. | At 10 µM, improved the number of rhabdomeres from 5.2 to 5.6. | [8] |
Table 2: Efficacy of SIRT2 Inhibitors in Alzheimer's Disease Models
| Inhibitor | Animal Model | Key Findings | Quantitative Results | Reference |
| 33i | APP/PS1 Mice | Improved cognitive function and reduced amyloid pathology and neuroinflammation. | Data on specific discrimination index or escape latency not provided in snippets, but described as "improved cognitive dysfunction".[9][10] | [9][10] |
| AGK2 | 3xTg-AD Mice | Improved cognitive performance. | Specific quantitative data on cognitive improvement not detailed in snippets. | [11] |
| AK-7 | 3xTg-AD and APP23 Mice | Improved cognitive performance and modulated AβPP processing. | Specific quantitative data on cognitive improvement not detailed in snippets.[4][11][12] | [4][11][12] |
Table 3: Efficacy of SIRT2 Inhibitors in Parkinson's Disease Models
| Inhibitor | Animal Model | Key Findings | Quantitative Results | Reference |
| AK-7 | MPTP-induced mouse model | Improved motor performance and preserved dopaminergic neurons. | Showed improvement in beam test performance and preservation of TH-positive neurons in the substantia nigra.[13][14] | [13][14] |
| AGK2 | Rotenone-induced SH-SY5Y cells | Protected against toxin-induced cell death. | Overexpression of SIRT2 protected against rotenone-induced cell death, and this effect was lost with AGK2 treatment.[15] | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of SIRT2 inhibitors.
In Vivo Behavioral Assessments
a) Rotarod Test for Motor Coordination (Huntington's and Parkinson's Disease Models)
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Acclimation: Habituate mice to the testing room for at least 30 minutes before testing.
-
Training: Place mice on the rotarod at a constant low speed (e.g., 4 rpm) for a short duration (e.g., 60 seconds) for 2-3 consecutive days prior to testing.
-
Testing:
-
Place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15-30 minutes).
-
-
Data Analysis: The average latency to fall across the trials is used as a measure of motor coordination and balance.
-
b) Novel Object Recognition (NOR) Test for Memory (Alzheimer's Disease Models)
-
Apparatus: An open-field arena (e.g., a 40x40x40 cm box).
-
Procedure:
-
Habituation: Allow each mouse to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training/Familiarization Phase (T1): Place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).
-
Testing Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Record the time spent exploring each object (nold and nfamiliar).
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[16]
-
-
In Vitro Cell Viability Assay
a) MTT Assay
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the SIRT2 inhibitor and/or a neurotoxic agent (e.g., rotenone) for the desired duration (e.g., 24 hours).
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.
-
Histological and Molecular Analyses
a) Immunohistochemistry for α-Synuclein Aggregates (Parkinson's Disease Models)
-
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in a sucrose solution and section them on a cryostat or microtome.
-
Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., incubation in citrate buffer at high temperature) may be necessary. For α-synuclein, treatment with proteinase K can enhance epitope exposure.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 5-10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against α-synuclein (e.g., clone 42/a-Synuclein, BD Biosciences, at a dilution of 1:500 to 1:1000) overnight at 4°C.[12][17]
-
Secondary Antibody Incubation: After washing, incubate with a biotinylated or fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Detection: For chromogenic detection, use an avidin-biotin-peroxidase complex (ABC) and a DAB substrate kit. For fluorescent detection, mount with a DAPI-containing mounting medium.
-
Imaging and Quantification: Capture images using a microscope and quantify the number and area of α-synuclein-positive aggregates using image analysis software (e.g., ImageJ).
-
b) Thioflavin S Staining for Amyloid Plaques (Alzheimer's Disease Models)
-
Principle: Thioflavin S is a fluorescent dye that binds to the β-sheet structure of amyloid fibrils.
-
Procedure:
-
Tissue Preparation: Use mounted cryosections or paraffin-embedded sections.
-
Staining:
-
Mounting and Imaging: Coverslip the slides with a fluorescent mounting medium and visualize the plaques using a fluorescence microscope with the appropriate filter set (excitation ~440 nm, emission ~480 nm).
-
Quantification: Quantify the plaque load (percentage of area covered by plaques) using image analysis software.[6]
-
c) Western Blot for Acetylated Tubulin
-
Procedure:
-
Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate and trichostatin A).
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the loading control.[21]
-
d) HPLC for Dopamine and Metabolites (Parkinson's Disease Models)
-
Principle: High-performance liquid chromatography with electrochemical detection (HPLC-EC) is a sensitive method for quantifying neurotransmitters and their metabolites.
-
Procedure:
-
Tissue Dissection and Homogenization: Rapidly dissect the striatum on ice and homogenize in an acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard.[19]
-
Sample Preparation: Centrifuge the homogenate to pellet proteins and filter the supernatant.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., sodium acetate or citrate), an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to be acidic (e.g., pH 3.2-3.9).[7][22]
-
Column: A C18 reverse-phase column.
-
Detection: An electrochemical detector set at an appropriate oxidation potential (e.g., +0.75 V).[23]
-
-
Data Analysis: Quantify the concentrations of dopamine, DOPAC, and HVA by comparing their peak areas to those of a standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the neuroprotective effects of SIRT2 inhibitors.
Conclusion
The inhibition of SIRT2 represents a promising therapeutic strategy for a range of neurodegenerative diseases. The neuroprotective effects of SIRT2 inhibitors are supported by a growing body of preclinical evidence demonstrating their ability to mitigate key pathological features, including protein aggregation, neuroinflammation, and deficits in axonal transport. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SIRT2 inhibition and advance the development of novel neuroprotective agents. Further research is warranted to translate these promising preclinical findings into effective therapies for patients suffering from these devastating disorders.
References
- 1. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 4. AGK2 Alleviates Lipopolysaccharide Induced Neuroinflammation through Regulation of Mitogen-Activated Protein Kinase Phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemical Demonstration of the pGlu79 α-Synuclein Fragment in Alzheimer’s Disease and Its Tg2576 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thioflavin S Staining | ALZFORUM [alzforum.org]
- 20. webpath.med.utah.edu [webpath.med.utah.edu]
- 21. Correction: SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington’s Disease Phenotypes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 23. besjournal.com [besjournal.com]
Thieno[2,3-d]pyrimidines as Microtubule Targeting Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thieno[2,3-d]pyrimidines as a promising class of microtubule targeting agents for cancer therapy. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. All quantitative data is presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport.[1][2][3] Their critical role in mitosis makes them a well-established target for anticancer drug development.[1][2] Microtubule targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[2][3] The thieno[2,3-d]pyrimidine scaffold has emerged as a versatile heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer effects.[4] While many thieno[2,3-d]pyrimidine derivatives exhibit anticancer activity through mechanisms like kinase or topoisomerase inhibition, a specific subset has been identified as potent microtubule targeting agents.[5][6][7][8][9][10] This guide will focus on the latter, exploring their potential as a novel class of antimitotic drugs.
Mechanism of Action: Targeting the Colchicine Binding Site
Several studies have demonstrated that certain thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting tubulin polymerization.[1][11] These compounds often bind to the colchicine-binding site on β-tubulin, a key site for microtubule destabilizers.[11] The binding of these agents to this site prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[11][12]
A series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues, isomers of the thieno[2,3-d]pyrimidine core, have been identified as potent inhibitors of tubulin polymerization that interact with the colchicine binding site.[11] Similarly, 5,6,7,8-tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidines have been designed and synthesized as microtubule targeting agents that act via the colchicine site.[1][15]
The following diagram illustrates the proposed mechanism of action:
Structure-Activity Relationship (SAR) Studies
The anticancer potency of thieno[2,3-d]pyrimidine derivatives as microtubule targeting agents is significantly influenced by the nature and position of substituents on the core scaffold.
For a series of 5,6,7,8-tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidines, the following SAR has been observed:
-
Substitution at the 4-position: A 4-(4-methoxyphenyl)amino group was found to be favorable for potent antiproliferative and microtubule depolymerizing activity.[1]
-
Substitution at the 2-position: A 2-amino group enhanced both microtubule depolymerizing effects and antiproliferative potency.[1]
The logical relationship in SAR studies often follows a cycle of design, synthesis, and biological evaluation to optimize the lead compound.
Quantitative Data
The following tables summarize the in vitro efficacy of representative thieno[2,3-d]pyrimidine derivatives as microtubule targeting agents.
Table 1: Antiproliferative and Microtubule Depolymerizing Effects of 5,6,7,8-Tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidine Derivatives [1][15]
| Compound | R | Antiproliferative IC50 (nM) in MDA-MB-435 cells | Microtubule Depolymerization EC50 (nM) |
| 3 | H | 31.5 | 510 |
| 4 | NH2 | 9.0 | 19 |
| 7 | H | 3.5 | 27 |
Data presented is a selection from the cited literature for illustrative purposes.
Table 2: Inhibition of Tubulin Polymerization by Thieno[3,2-d]pyrimidine Analogues [11]
| Compound | Substituent | Inhibition of Tubulin Polymerization IC50 (µM) |
| 14 | 2-(phenylamino) | 4.1 ± 0.1 |
Note: This data is for a thieno[3,2-d]pyrimidine isomer, which demonstrates the potential of the broader thienopyrimidine scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of thieno[2,3-d]pyrimidines as microtubule targeting agents.
Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Detailed Steps:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the thieno[2,3-d]pyrimidine derivatives.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Fixation: Adherent cells are fixed in situ by gently adding cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of approximately 510 nm.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Detailed Steps:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of the test compound to a control (e.g., DMSO).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Steps:
-
Cell Treatment: Cancer cells are treated with the thieno[2,3-d]pyrimidine derivative for a specified time.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
RNA Digestion: The cells are treated with RNase to ensure that only DNA is stained.
-
DNA Staining: The cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is plotted as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified. An accumulation of cells in the G2/M phase is indicative of a block in mitosis.
Conclusion and Future Directions
Thieno[2,3-d]pyrimidines represent a promising scaffold for the development of novel microtubule targeting agents. Their ability to inhibit tubulin polymerization, often by binding to the colchicine site, provides a clear mechanism for their potent anticancer activity. The structure-activity relationships explored to date offer a roadmap for the design of more effective and selective compounds. Future research should focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy in in vivo models, and exploring their potential in combination therapies to overcome drug resistance. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3- d]pyrimidines as Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thienopyrimidines: A Technical Guide to their Emerging Antiprotozoal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary studies investigating the antiprotozoal properties of thienopyrimidines. Thienopyrimidines, heterocyclic compounds structurally analogous to purine bases, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This document collates quantitative data, details key experimental methodologies, and visualizes biological pathways and workflows to serve as a foundational resource for researchers in the field of anti-infective drug discovery.
Overview of Thienopyrimidine Synthesis
The thienopyrimidine scaffold is versatile, with three primary isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[4] Synthetic strategies are adaptable, generally involving the construction of the pyrimidine ring onto a thiophene precursor or, conversely, the formation of the thiophene ring from a pyrimidine derivative.[4] Common starting points are 2-aminothiophene derivatives, which can be cyclized using various reagents to form the fused pyrimidine ring.[4] The Gewald reaction is a notable one-pot method for accessing the initial 2-aminothiophene precursors.[1] This synthetic flexibility allows for extensive chemical modification and the generation of diverse compound libraries for biological screening.
References
- 1. reframeDB [reframedb.org]
- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fused Thieno[2,3-d]pyrimidine Heterocyclic Systems: A Technical Guide
The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity has led to the development of numerous derivatives with a wide range of biological activities, including potent inhibitors of kinases such as VEGFR-2 and PI3K, making them highly valuable in the field of drug discovery, particularly for anticancer therapies.[1][3][4][5] This technical guide provides an in-depth overview of the core synthetic strategies for constructing fused thieno[2,3-d]pyrimidine systems, complete with detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways.
Core Synthetic Strategies
The construction of the thieno[2,3-d]pyrimidine core predominantly follows two main routes:
-
Route A: Pyrimidine Ring Annulation onto a Pre-formed Thiophene. This is the most prevalent and versatile approach, typically commencing with the synthesis of a 2-aminothiophene precursor.
-
Route B: Thiophene Ring Construction onto an Existing Pyrimidine Moiety. This strategy is less common but offers an alternative pathway to the desired heterocyclic system.[6]
This guide will focus on the more established Route A, detailing the key reactions involved in the synthesis of the 2-aminothiophene intermediate and its subsequent cyclization to form the fused pyrimidine ring.
Key Synthetic Step: The Gewald Reaction
A cornerstone for the synthesis of the requisite 2-aminothiophene precursors is the Gewald reaction.[7] This multicomponent reaction offers a straightforward and efficient method for preparing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[8][9]
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophenes
This protocol describes a general procedure for the Gewald reaction. Specific quantities and conditions may vary depending on the substrates used.
Materials:
-
Starting ketone or aldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Ethanol
-
Base (catalytic amount, e.g., triethylamine or morpholine)
Procedure:
-
To a stirred solution of the starting ketone or aldehyde and malononitrile in ethanol, add elemental sulfur.
-
Add a catalytic amount of the base (e.g., triethylamine) to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).[10]
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.[11]
-
The collected solid is washed with cold ethanol and dried to afford the desired 2-aminothiophene derivative.
Cyclization to the Thieno[2,3-d]pyrimidine Core
Once the 2-aminothiophene intermediate is obtained, the fused pyrimidine ring can be constructed through various cyclization strategies. The choice of reagent dictates the substitution pattern on the pyrimidine ring.
Synthesis of Thieno[2,3-d]pyrimidin-4-ones
A common method to form the 4-oxo derivative is through cyclization with formic acid or its derivatives.
Experimental Protocol: Cyclization of 2-Aminothiophene-3-carbonitrile with Formic Acid
Materials:
-
2-Aminothiophene-3-carbonitrile derivative (1 equivalent)
-
Formic acid (excess)
-
Sulfuric acid (catalytic amount)
Procedure:
-
The 2-aminothiophene-3-carbonitrile is dissolved in an excess of formic acid.
-
A catalytic amount of sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated under reflux, and the progress is monitored by TLC.[12]
-
Upon completion, the mixture is cooled and poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Synthesis of 4-Chlorothieno[2,3-d]pyrimidines
The 4-oxo group can be readily converted to a 4-chloro substituent, which serves as a versatile handle for further functionalization through nucleophilic substitution.
Experimental Protocol: Chlorination of Thieno[2,3-d]pyrimidin-4-one
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one derivative (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess)
Procedure:
-
A mixture of the thieno[2,3-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride is heated under reflux for several hours.[13]
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine.[14]
Synthesis of 4-Aminothieno[2,3-d]pyrimidines via Dimroth Rearrangement
The Dimroth rearrangement provides an elegant route to 4-aminothieno[2,3-d]pyrimidines. This reaction typically involves the treatment of an N-substituted iminopyrimidine with a nucleophile, leading to a ring-opening and subsequent ring-closing to form the more stable aminopyrimidine isomer.[15][16] A common synthetic sequence involves the reaction of a 2-aminothiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with an amine.[10][17]
Experimental Protocol: Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines
Step 1: Formation of the amidine intermediate
-
A solution of the 2-aminothiophene-3-carbonitrile derivative (10 mmol) and DMF-DMA (25 mmol) is heated, often under microwave irradiation (e.g., 200W at 70°C for 20 minutes), to afford the N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide intermediate.[11]
Step 2: Dimroth Rearrangement
-
The amidine intermediate (4.25 mmol) is dissolved in acetic acid (10 mL) with the desired aniline (5.1 mmol).
-
The mixture is heated under microwave irradiation (e.g., 200W at 120°C) for a specified time (e.g., 1 hour).[11]
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed, and purified to yield the N-aryl-thieno[2,3-d]pyrimidin-4-amine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key synthetic steps described above.
Table 1: Gewald Synthesis of 2-Aminothiophenes
| Starting Ketone/Aldehyde | Activated Nitrile | Base | Solvent | Conditions | Yield (%) | Reference |
| Pyranone | Malononitrile | Triethylamine | Ethanol | Room Temperature, 5h | 75 | [11] |
| Ethyl acetoacetate | Malononitrile | - | - | Ball-milling, 30 min | High | [18] |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 70°C, 20 min | 55-92 | [19] |
Table 2: Cyclization to Thieno[2,3-d]pyrimidin-4-ones
| 2-Aminothiophene Derivative | Cyclizing Agent | Conditions | Yield (%) | Reference |
| 2-Aminothiophene-3-carbonitrile | Formic acid / H₂SO₄ | Reflux | Not specified | [12] |
| Methyl 2-aminothiophene-3-carboxylate | Urea | 200°C, 2h | 72 | [14] |
| 2-Aminothiophene-3-carboxamide | Formamide | 150°C | 56 | [12] |
Table 3: Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| Thieno[2,3-d]pyrimidin-2,4-diol | POCl₃ | Reflux, 10h | 2,4-Dichlorothieno[2,3-d]pyrimidine | 75 | [20] |
| N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide | Phenylamine, Acetic Acid | Microwave, 120°C, 1h | N-Phenyl-thieno[2,3-d]pyrimidin-4-amine | 50 | [11] |
| N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide | 3-Methylaniline, Acetic Acid | Microwave, 120°C, 1h | N-(m-Tolyl)-thieno[2,3-d]pyrimidin-4-amine | 79 | [11] |
| N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide | 3-Methoxyaniline, Acetic Acid | Microwave, 120°C, 1h | N-(3-Methoxyphenyl)-thieno[2,3-d]pyrimidin-4-amine | 83 | [11] |
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the primary synthetic workflow for thieno[2,3-d]pyrimidines and their interaction with key biological signaling pathways.
Caption: General synthetic workflow for fused thieno[2,3-d]pyrimidines.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.
Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidines.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijacskros.com [ijacskros.com]
- 15. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 16. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. sciforum.net [sciforum.net]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Gewald reaction to form the key intermediate, ethyl 2-amino-4-phenylthiophene-3-carboxylate, followed by cyclization with formamide to yield the target molecule.
I. Synthetic Scheme
The overall synthetic pathway is depicted below:
Caption: Two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This step utilizes the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Acetophenone | 120.15 | 10 | 1.20 g |
| Ethyl cyanoacetate | 113.12 | 10 | 1.13 g |
| Sulfur (elemental) | 32.06 | 10 | 0.32 g |
| Diethylamine | 73.14 | 10 | 1.0 mL |
| Ethanol (absolute) | - | - | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in absolute ethanol (20 mL).
-
Stir the mixture to ensure homogeneity.
-
Slowly add diethylamine (1.0 mL, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then recrystallized from ethanol to afford pure ethyl 2-amino-4-phenylthiophene-3-carboxylate as a solid.
Expected Yield and Characterization:
-
Yield: 60-75%
-
Physical State: Yellowish solid
-
Melting Point: Approximately 148-150 °C
Step 2: Synthesis of this compound
This step involves the cyclization of the aminothiophene intermediate with formamide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 247.31 | 5 | 1.24 g |
| Formamide | 45.04 | excess | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask, place ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.24 g, 5 mmol) and an excess of formamide (15 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Expected Yield and Characterization:
-
Yield: 55-70%
-
Physical State: Off-white to pale yellow solid
-
Melting Point: >250 °C (Decomposition may be observed at higher temperatures)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (s, 1H, NH), 8.2 (s, 1H, pyrimidine-H), 7.8-7.5 (m, 5H, Ar-H), 7.4 (s, 1H, thiophene-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 160.1 (C=O), 155.8, 152.3, 137.5, 134.2, 129.8, 129.1, 128.5, 122.7, 118.9.
-
Mass Spectrometry (ESI-MS): m/z 243.1 [M+H]⁺.
III. Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of the target compound.
IV. Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Diethylamine is a corrosive and flammable liquid. Handle with care.
-
Formamide is a teratogen and should be handled with extreme caution.
-
Proper waste disposal procedures should be followed for all chemical waste.
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Thienopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Many thienopyrimidine compounds have been identified as potent inhibitors of various protein kinases, playing a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2][3] The evaluation of the cytotoxic potential of novel thienopyrimidine compounds is a critical step in the drug discovery and development process. This document provides detailed protocols for conducting common in vitro cytotoxicity assays to assess the efficacy of these compounds.
These protocols and application notes are designed to guide researchers in obtaining reliable and reproducible data on the cytotoxic effects of thienopyrimidine compounds on cancer cell lines. The assays described herein measure different cellular endpoints, including metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay), providing a comprehensive overview of the compound's mechanism of action.
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Thienopyrimidine compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is greater than 95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9][10] LDH is a stable cytosolic enzyme that is released upon cell lysis.[9]
Materials:
-
Thienopyrimidine compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.[9]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
-
Stopping the Reaction and Data Acquisition:
Caspase-3/7 Apoptosis Assay
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases.[13][14] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7, generating a luminescent signal.[14]
Materials:
-
Thienopyrimidine compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2), using a white-walled 96-well plate.
-
-
Caspase-3/7 Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This usually involves reconstituting the lyophilized substrate with the provided buffer.[13]
-
Allow the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of Thienopyrimidine Compounds
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) ± SD |
| TP-001 | MCF-7 | MTT | 48 | 12.5 ± 1.2 |
| TP-001 | HCT116 | MTT | 48 | 8.7 ± 0.9 |
| TP-002 | MCF-7 | MTT | 48 | 25.1 ± 2.5 |
| TP-002 | HCT116 | MTT | 48 | 15.3 ± 1.8 |
IC₅₀ values are calculated from dose-response curves using non-linear regression analysis.[5]
Table 2: Percentage of Cytotoxicity (LDH Assay)
| Compound (Concentration) | Cell Line | Incubation Time (h) | % Cytotoxicity ± SD |
| TP-001 (10 µM) | MCF-7 | 24 | 35.2 ± 3.1 |
| TP-001 (10 µM) | HCT116 | 24 | 45.8 ± 4.0 |
| Vehicle Control | MCF-7 | 24 | 5.1 ± 0.8 |
| Vehicle Control | HCT116 | 24 | 6.3 ± 1.1 |
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Table 3: Caspase-3/7 Activity (Apoptosis Assay)
| Compound (Concentration) | Cell Line | Incubation Time (h) | Fold Increase in Luminescence ± SD |
| TP-001 (10 µM) | MCF-7 | 12 | 4.2 ± 0.5 |
| TP-001 (10 µM) | HCT116 | 12 | 5.8 ± 0.7 |
| Vehicle Control | MCF-7 | 12 | 1.0 ± 0.1 |
| Vehicle Control | HCT116 | 12 | 1.0 ± 0.2 |
Fold increase is calculated relative to the vehicle-treated control.
Visualizations
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Hypothetical signaling pathway inhibited by a thienopyrimidine.
Caption: Relationship between cellular effects and cytotoxicity assays.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sartorius.com.cn [sartorius.com.cn]
Methodology for Testing VEGFR-2 Kinase Inhibition by Novel Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels.[1][2][3] As a receptor tyrosine kinase, VEGFR-2 is crucial for endothelial cell proliferation, migration, and survival.[4][5] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which depend on sustained angiogenesis for tumor growth and metastasis.[1][6] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[1][7]
These application notes provide detailed methodologies for testing the inhibitory activity of novel compounds against VEGFR-2. The protocols cover in vitro biochemical assays to determine direct kinase inhibition and cell-based assays to assess the compound's effect in a more physiologically relevant context.
VEGFR-2 Signaling Pathway and Point of Inhibition
Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which collectively drive the angiogenic process.[1][4][8] Small molecule inhibitors are typically designed to compete with ATP at its binding site in the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[1][6]
Experimental Workflow for Testing Novel Compounds
The general workflow for evaluating a novel VEGFR-2 inhibitor involves a multi-step process, starting from a direct enzymatic assay to more complex cell-based assays.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the amount of ATP remaining after the kinase reaction.[1][9] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[1]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Novel compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the novel compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[7][10]
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted novel compound or vehicle (DMSO in kinase buffer) to the appropriate wells of a 96-well plate.
-
Add 12.5 µL of the Master Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to all wells except the "blank" control.
-
-
Signal Detection:
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based VEGFR-2 Phosphorylation Assay
This assay assesses the ability of a novel compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.[11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.[11]
-
Cell culture medium
-
Low-serum medium
-
Recombinant human VEGF-A
-
Novel compound dissolved in DMSO
-
Lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 antibodies
-
ELISA-based detection kit or Western blotting reagents
Protocol:
-
Cell Culture: Seed HUVECs into 96-well plates and allow them to adhere overnight.
-
Cell Starvation: To reduce basal receptor phosphorylation, starve the cells in a low-serum medium for 4-6 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the novel compound or vehicle for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce VEGFR-2 phosphorylation.[12]
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Detection (ELISA-based):
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total VEGFR-2.
-
Detect phosphorylated VEGFR-2 using a specific primary antibody against phospho-VEGFR-2 (Tyr1175) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.[11]
-
Data Analysis: Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration. Determine the cellular IC50 value from the dose-response curve.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison of the potency of different novel compounds.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound ID | IC50 (nM) | Hill Slope | R² |
| Compound A | 15.2 | 1.1 | 0.99 |
| Compound B | 89.7 | 0.9 | 0.98 |
| Sunitinib | 8.5 | 1.0 | 0.99 |
Table 2: Cell-Based VEGFR-2 Phosphorylation Inhibition
| Compound ID | Cellular IC50 (nM) | Hill Slope | R² |
| Compound A | 45.8 | 1.2 | 0.98 |
| Compound B | 250.1 | 1.0 | 0.97 |
| Sunitinib | 22.3 | 1.1 | 0.99 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. biorbyt.com [biorbyt.com]
- 6. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Phosphate-induced activation of VEGFR2 leads to caspase-9-mediated apoptosis of hypertrophic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of the Gewald Reaction in Thienopyrimidine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. This reaction has found significant application in medicinal chemistry, particularly as a foundational step in the construction of thienopyrimidine scaffolds. Thienopyrimidines, a class of fused heterocyclic compounds, are of great interest in drug discovery due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of thienopyrimidines utilizing the Gewald reaction, summarizing key quantitative data and illustrating reaction pathways and experimental workflows.
Overview of the Synthetic Strategy
The synthesis of thienopyrimidines via the Gewald reaction is typically a two-stage process:
-
Gewald Reaction: The initial step involves the one-pot condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. This reaction yields a polysubstituted 2-aminothiophene, which serves as the key intermediate.[1][4]
-
Pyrimidine Ring Annulation: The 2-aminothiophene intermediate is then subjected to a cyclization reaction to construct the fused pyrimidine ring. Various reagents and conditions can be employed for this step, leading to a diverse range of thienopyrimidine derivatives. Common cyclizing agents include formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and isothiocyanates.[1][5][6]
A generalized workflow for this synthetic approach is depicted below.
Figure 1: General workflow for thienopyrimidine synthesis.
The Gewald Reaction: Mechanism and Key Parameters
The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[4] This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene.
Figure 2: Simplified mechanism of the Gewald reaction.
Key Reaction Parameters:
-
Carbonyl Compound: A variety of cyclic and acyclic ketones and aldehydes can be utilized.[6][7]
-
Active Methylene Nitrile: Malononitrile and ethyl cyanoacetate are commonly used, influencing the substituent at the 3-position of the resulting thiophene (cyano or ester group, respectively).[5][6]
-
Base: Organic bases such as triethylamine, piperidine, or morpholine are frequently employed to catalyze the reaction.[5][7]
-
Solvent: Ethanol is a common solvent for the Gewald reaction.[6]
-
Temperature: The reaction can often be conducted at room temperature or with gentle heating.[5][6] Microwave irradiation has also been reported to improve reaction times and yields.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is adapted from a procedure used in the synthesis of thienopyrimidines with potential antimicrobial activity.[7]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
A mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (50 mL).
-
Morpholine (0.1 mol) is added dropwise to the mixture with stirring.
-
The reaction mixture is heated under reflux for a specified period (e.g., 2 hours).
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
This protocol describes the cyclization of a 2-aminothiophene-3-carboxylate to form the pyrimidine ring, a common step in the synthesis of biologically active thienopyrimidines.[6]
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (synthesized via Gewald reaction)
-
Formamide
Procedure:
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) and an excess of formamide (e.g., 25 mL) is heated under reflux for several hours (e.g., 2-4 hours).[6]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature on the synthesis of thienopyrimidines via the Gewald reaction and their biological activities.
Table 1: Reaction Conditions and Yields for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Starting Ketone | Active Methylene Nitrile | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| Pyranone | Malononitrile | DMF-DMA, various anilines | (a) Gewald: TEA, EtOH, RT, 5h; (b) Amination: 70°C, 20 min (microwave); (c) Cyclization | 47-83 | [5] |
| Cyclohexanone | Ethyl Cyanoacetate | Formamide | (a) Gewald: EtOH, reflux, 1h; (b) Cyclization: reflux, 2h | Not specified | [6] |
| Cyclohexanone | 2-Cyanoacetamide | Benzaldehyde, I₂, POCl₃ | (a) Gewald: EtOH, reflux, 2.5h; (b) Subsequent steps | Not specified | [6] |
| Thiobarbituric Acid | Alkyl Cyanide | - | Piperidine | Good yields | [1] |
Table 2: Biological Activity of Synthesized Thienopyrimidine Derivatives
| Compound ID | Target | Biological Activity (IC₅₀) | Reference |
| Compound l (Ar = m-ClPh) | MDA-MB-231 (Breast Cancer Cell Line) | 27.6 µM | [5][8] |
| Paclitaxel (Control) | MDA-MB-231 (Breast Cancer Cell Line) | 29.3 µM | [8] |
| Compound 4 | 15-Lipoxygenase (15-LOX) | 1.77 µM | [6] |
| Compound 5 | 15-Lipoxygenase (15-LOX) | 1.67 µM | [6] |
| Compound 6f (4-nitrophenyl) | Cyclooxygenase-2 (COX-2) | 0.53 µM | [6] |
| Compound 6g (4-methoxyphenyl) | Cyclooxygenase-2 (COX-2) | 2.98 µM | [6] |
Signaling Pathways and Biological Targets
Thienopyrimidine derivatives synthesized via the Gewald reaction have been shown to target various biological pathways implicated in diseases such as cancer and inflammation. For instance, certain derivatives have demonstrated inhibitory activity against enzymes like 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory cascade.[6] Others have shown cytotoxic effects against cancer cell lines, suggesting potential interference with cell proliferation pathways.[5][8]
The diagram below illustrates a simplified representation of the inflammatory pathway targeted by some of the synthesized thienopyrimidines.
Figure 3: Targeted anti-inflammatory pathway.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Tubulin Polymerization Assays with Potential Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The critical role of microtubule dynamics in mitosis makes them a prime target for the development of anticancer therapies.[1]
Microtubule-targeting agents (MTAs) disrupt these dynamics and are broadly categorized as either stabilizing or destabilizing agents.[1] Stabilizing agents, such as paclitaxel, promote polymerization and prevent depolymerization, while destabilizing agents, like colchicine and vinca alkaloids, inhibit polymerization.[1] This disruption of microtubule function leads to mitotic arrest and can ultimately trigger apoptosis (programmed cell death) in cancer cells.[1][2]
These application notes provide detailed protocols for an in vitro tubulin polymerization assay to screen for and characterize potential inhibitors. Additionally, protocols for secondary cell-based assays are included to validate the activity of promising compounds in a cellular context.
Principle of the In Vitro Tubulin Polymerization Assay
The in vitro tubulin polymerization assay is a fundamental method to directly assess the effect of a compound on the assembly of purified tubulin into microtubules.[3][4] The assay relies on the principle that the formation of microtubules from tubulin dimers increases the turbidity of a solution. This change in turbidity can be monitored over time by measuring the absorbance of light at 340 nm using a spectrophotometer.[3][4]
The process of tubulin polymerization in vitro typically follows a sigmoidal curve with three distinct phases:
-
Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers form small oligomers that act as "seeds" for microtubule growth.
-
Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nucleating sites, leading to microtubule elongation.
-
Steady-State (Plateau Phase): A phase where the rate of polymerization is balanced by the rate of depolymerization, resulting in no net change in the total mass of microtubules.
Potential inhibitors of tubulin polymerization will alter the kinetics of this process, typically by decreasing the rate and extent of polymerization.[2] Conversely, enhancers of polymerization will increase the rate and extent of microtubule formation.[2]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol details a turbidity-based assay to monitor the kinetics of microtubule formation in the presence of potential inhibitors.
Materials and Reagents:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive Control (e.g., Nocodazole or Colchicine)
-
Negative Control (DMSO)
-
Pre-chilled 96-well plates
Equipment:
-
Microplate reader with temperature control and the ability to read absorbance at 340 nm.
-
Pipettes and tips
-
Ice bucket
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a 10X stock of GTP in General Tubulin Buffer (final assay concentration will be 1 mM).[2]
-
Prepare 10X stock solutions of your test compounds and controls in DMSO. Further dilute these in General Tubulin Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to prevent interference with polymerization.[2]
-
Prepare the final tubulin solution on ice by adding GTP (to 1 mM) and glycerol (to 10%).[2]
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.[2]
-
On ice, add 10 µL of the 10X test compound, control, or vehicle (DMSO) to the appropriate wells of a pre-chilled 96-well plate.[2]
-
To initiate the polymerization reaction, add 90 µL of the final tubulin solution to each well.[2]
-
Mix gently by pipetting up and down, being careful to avoid introducing air bubbles.[2]
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[2]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Analyze the resulting polymerization curves to determine the effect of the test compounds on the lag time, the maximum rate of polymerization (Vmax), and the final absorbance at the steady-state.[2][3]
-
The IC50 value, the concentration of a compound that inhibits polymerization by 50%, can be calculated from a dose-response curve.[4]
-
Data Presentation:
| Parameter | Vehicle Control (DMSO) | Positive Control (Nocodazole) | Test Compound |
| Lag Time (min) | |||
| Vmax (mOD/min) | |||
| Max Polymerization (OD) | |||
| % Inhibition | 0% | >90% |
Caption: Example table for summarizing in vitro tubulin polymerization data.
Fluorescence-Based Tubulin Polymerization Assay
An alternative to the turbidity assay is a fluorescence-based method. This assay can offer higher sensitivity and is well-suited for high-throughput screening.[3][5] It utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[5][6]
Protocol:
The protocol is similar to the turbidity-based assay, with the primary difference being the inclusion of a fluorescent reporter (e.g., DAPI) in the reaction mixture and the measurement of fluorescence intensity instead of absorbance.[5][6]
Data Acquisition:
-
Measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter at regular intervals.
Data Analysis:
-
Plot fluorescence intensity against time for each condition and analyze the curves as described for the turbidity assay.[2]
Cell-Based Assays for Characterization of Tubulin Inhibitors
While in vitro assays are crucial for direct mechanistic studies, cell-based assays are essential to confirm the activity of potential inhibitors in a more physiologically relevant context.
Immunofluorescence Analysis of Microtubule Network
This method allows for the direct visualization of the effects of a compound on the microtubule network within cells.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[1]
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.[1]
Cell Cycle Analysis by Flow Cytometry
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase.[1] This can be quantified using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and treat them with the test compound for a duration that allows for at least one cell cycle (e.g., 24 hours).[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[1]
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Data Presentation:
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| Test Compound (Conc. 1) | |||
| Test Compound (Conc. 2) |
Caption: Example table for summarizing cell cycle analysis data.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a potential inhibitor.[1]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Data Presentation:
| Compound | IC50 (µM) |
| Test Compound A | |
| Test Compound B | |
| Positive Control |
Caption: Example table for summarizing cell viability data.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
Application Notes & Protocols: Predicting Binding Modes of Thienopyrimidine Derivatives Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purine bases, such as adenine and guanine, allows them to interact with a wide range of biological targets, including enzymes, receptors, and signaling proteins.[1][2][3][4][5] This has led to the development of thienopyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3]
Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a specific protein target.[6] By simulating the binding process, docking can elucidate the binding conformation, affinity, and the intricate network of interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. This information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and screening large virtual libraries to identify novel drug candidates.[6]
This document provides detailed application notes on the use of molecular docking to predict the binding modes of thienopyrimidine derivatives against various clinically relevant protein targets and offers a generalized protocol for performing such computational studies.
Application Notes: Case Studies of Thienopyrimidine Derivatives
Molecular docking studies have been instrumental in rationalizing the observed biological activities of numerous thienopyrimidine series. These derivatives have been successfully docked into the active sites of various enzymes, providing insights into their mechanism of action.
Target Enzymes and Binding Interactions
Thienopyrimidine derivatives have been investigated as inhibitors for a range of protein targets, primarily kinases involved in cancer signaling pathways, as well as other enzymes like DNA gyrase. Common targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the anti-apoptotic protein Bcl-2.[7][8][9][10]
Table 1: Summary of Molecular Docking Data for Thienopyrimidine Derivatives
| Compound Series/ID | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) | Reference |
| Chalcone-Thienopyrimidines (3a-g) | Bcl-2 (2W3L) | Moderate binding energies | Not specified | Promising antiproliferative effects | [7] |
| Thieno[2,3-b]pyridines (3a, 4a) | E. coli DNA Gyrase B (1AJ6) | Not specified | Not specified | 2.26 µM, 3.69 µM | [11] |
| Thieno[2,3-d]pyrimidines (5) | FLT3 Kinase | -8.068 | Leu 616, Cys 694 | 32.435 µM | [12] |
| Thienopyrimidine (TP02) | β-catenin (4A0P) | -9.0 | Not specified | Not specified | [3] |
| Thieno[2,3-d]pyrimidine (5b) | EGFR (Wild Type) | -23.94 (Binding Energy) | Met793 | 37.19 nM | [8][10] |
| Thieno[2,3-d]pyrimidine (5b) | EGFR (T790M Mutant) | Not specified | Cys797 | 204.10 nM | [8][10] |
| Thieno[2,3-d]pyrimidine (17f) | VEGFR-2 | Not specified | Glu885, Cys919, Asp1046 | 0.23 µM | [9] |
| Thienotriazolopyrimidine (10b) | EGFR | -9.33 | Met769, Val702, Glu738 | Not specified | [4] |
Note: Docking scores and methodologies can vary significantly between studies depending on the software and parameters used. Direct comparison of scores across different studies is not recommended.
Visualizing the Impact on Signaling Pathways
Many thienopyrimidine derivatives function by inhibiting key proteins in cellular signaling cascades that are often dysregulated in diseases like cancer. For example, by blocking EGFR, these compounds can prevent the downstream activation of pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Protocols for Molecular Docking
The following sections provide a generalized yet detailed workflow and protocol for performing molecular docking studies. This protocol is adaptable to various software packages like AutoDock, AutoDock Vina, or Schrödinger Suite, as the core principles remain consistent.[13][14][15]
General Docking Workflow
The process of molecular docking can be broken down into three main stages: pre-processing (preparation of receptor and ligand), docking simulation, and post-processing (analysis of results).
Detailed Experimental Protocol
1. Protein Preparation
-
1.1. Structure Retrieval: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (RCSB PDB).[13] Choose a high-resolution structure, preferably one co-crystallized with a ligand in the active site of interest.
-
1.2. Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio).[13] Remove all non-essential molecules, including water (HOH), co-solvents, and any ions not critical for structural integrity or catalytic activity. Retain the co-crystallized ligand for defining the binding site and for protocol validation.
-
1.3. Receptor Preparation: Using a dedicated tool (like AutoDock Tools), add polar hydrogens to the protein, as they are often omitted in PDB files. Assign atomic charges (e.g., Kollman charges).[14] Save the prepared protein file in the required format for the docking software (e.g., .pdbqt for AutoDock).
2. Ligand Preparation
-
2.1. Structure Generation: Draw the 2D structure of the thienopyrimidine derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
2.2. Energy Minimization: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
2.3. Format Conversion: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds. Save the prepared ligand in the appropriate format (e.g., .pdbqt).[13]
3. Grid Generation and Docking Simulation
-
3.1. Binding Site Definition: Define the search space for the docking simulation. This is typically done by creating a "grid box" centered on the active site.[15] If a co-crystallized ligand is present, its coordinates can be used to define the center of the box. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movements.[6]
-
3.2. Configuration: Set the parameters for the docking algorithm. For instance, when using the Lamarckian Genetic Algorithm in AutoDock, parameters such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations must be specified.[14]
-
3.3. Execution: Launch the docking simulation. The software will systematically explore different conformations of the ligand within the defined binding site and score them based on a predefined scoring function.
4. Analysis and Validation
-
4.1. Pose Analysis: The docking output will consist of multiple binding poses for the ligand, ranked by their predicted binding affinity (docking score).[15] The pose with the lowest binding energy is typically considered the most favorable.
-
4.2. Interaction Visualization: Load the protein-ligand complex into a visualization tool. Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the thienopyrimidine derivative and the amino acid residues of the protein.[7][13]
-
4.3. Protocol Validation: To ensure the docking protocol is reliable, perform a re-docking experiment.[6] This involves docking the original co-crystallized ligand back into the protein's active site. A successful validation is generally achieved if the predicted binding pose has a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) compared to the crystallographic pose.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Docking - An easy protocol [protocols.io]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes and Protocols for Evaluating Anticancer Activity in NCI-60 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The National Cancer Institute's (NCI) panel of 60 human cancer cell lines (NCI-60) has been a cornerstone in anticancer drug discovery for nearly three decades.[1][2] This publicly available resource allows for the screening of compounds against a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1][2] The screening process identifies novel compounds with anti-cancer activity and provides insights into their mechanisms of action through the COMPARE algorithm.[3][4] This document provides detailed protocols and application notes for utilizing the NCI-60 screen, from initial compound submission to data interpretation.
I. Overview of the NCI-60 Screening Process
The NCI-60 screening process is a two-stage system designed to efficiently identify and characterize the antiproliferative activity of novel compounds.[5]
-
One-Dose Screen: Initially, all submitted compounds are tested at a single high concentration (10⁻⁵ M) against the full panel of 60 cell lines.[1][6] This initial screen acts as a primary filter to identify compounds that exhibit a minimum level of growth inhibition.[6]
-
Five-Dose Screen: Compounds that meet predefined threshold inhibition criteria in the one-dose screen are advanced to a more detailed five-dose screen.[5][6] This secondary screen provides a more comprehensive understanding of the compound's potency and cellular response, generating dose-response curves for each cell line.
II. Experimental Protocols
The following protocols detail the methodologies for cell culture, the classic Sulforhodamine B (SRB) assay, and the modernized high-throughput (HTS384) CellTiter-Glo® assay.
A. Cell Culture and Plating
The human tumor cell lines in the NCI-60 panel are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6] Cells are cultured at 37°C in a humidified atmosphere of 5% CO2 and 95% air.[6]
Protocol for Cell Plating:
-
Harvest cells from culture flasks using standard cell culture techniques.
-
Determine cell count and viability.
-
Inoculate cells into 96-well or 384-well microtiter plates in 100 µL of medium at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines.[6]
-
Incubate the plates for 24 hours prior to the addition of experimental drugs to allow for cell attachment and recovery.[6]
B. Classic Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that indirectly measures cell number by staining total cellular protein.[7][8]
Materials:
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% acetic acid[6]
-
1% acetic acid
-
10 mM Trizma base[6]
Protocol:
-
Drug Addition: After the initial 24-hour incubation, add 100 µL of the experimental drug dilutions to the appropriate wells. For the five-dose screen, serial dilutions are typically performed to cover a range of concentrations.[6]
-
Incubation: Incubate the plates for an additional 48 hours.[6]
-
Cell Fixation:
-
Washing: Discard the supernatant and wash the plates five times with tap water, then air dry.[6]
-
Staining: Add 100 µL of SRB solution to each well and incubate for 10 minutes at room temperature.[6]
-
Washing: Remove the unbound dye by washing the plates five times with 1% acetic acid and air dry.[6]
-
Solubilization: Add 100 µL of 10 mM Trizma base to each well to solubilize the bound stain.[6]
-
Absorbance Reading: Read the absorbance on an automated plate reader at a wavelength of 515 nm.[6]
C. Modernized Protocol: HTS384 NCI-60 Screen
A modernized version of the screen, HTS384, utilizes 384-well plates and a luminescent readout for higher throughput and sensitivity.[3][9]
Key Differences from the SRB Assay:
-
Plate Format: 384-well plates are used, requiring smaller volumes and enabling automation.[3]
-
Endpoint Readout: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[3]
-
Incubation Time: The compound exposure time is typically 3 days.[3]
III. Data Presentation and Interpretation
The raw data from the NCI-60 screen is processed to determine several key parameters that quantify the anticancer activity of the test compound.
A. Quantitative Parameters
The following dose-response parameters are calculated for each compound in each cell line:
| Parameter | Description | Calculation Formula |
| GI₅₀ | Growth Inhibition 50%: The drug concentration that causes a 50% reduction in the net protein increase compared to the control cells.[6] | [(Ti - Tz) / (C - Tz)] x 100 = 50 |
| TGI | Total Growth Inhibition: The drug concentration that results in no net growth of the cells during the incubation period.[6] | Ti = Tz |
| LC₅₀ | Lethal Concentration 50%: The drug concentration that results in a 50% reduction in the initial cell number. | [(Ti - Tz) / Tz] x 100 = -50 |
Where:
-
Tz: Time zero absorbance (at the time of drug addition).[6]
-
C: Control absorbance (no drug).
-
Ti: Absorbance in the presence of the drug at concentration 'i'.[6]
B. Interpretation of Percentage Growth
The percentage growth is calculated to express the relative growth of treated cells compared to untreated controls.[6]
| Percentage Growth Value | Interpretation |
| 100 | No growth inhibition.[6] |
| 0 to 100 | Growth inhibition. For example, a value of 40 indicates 60% growth inhibition.[6] |
| 0 | No net cell growth over the course of the experiment (Total Growth Inhibition).[6] |
| Less than 0 | Cell killing (lethality). For example, a value of -40 indicates 40% cell death.[6] |
| -100 | All cells are dead.[6] |
C. COMPARE Analysis
The NCI provides a powerful computational tool called COMPARE, which allows researchers to compare the pattern of growth inhibition of their compound across the 60 cell lines with a database of over 50,000 other compounds.[4] This analysis can help to:
-
Hypothesize the mechanism of action of a novel compound by identifying known drugs with similar activity patterns.[4]
-
Identify potential molecular targets.[4]
-
Discover structural analogs with similar biological activity.[4]
IV. Visualizations
A. NCI-60 Experimental Workflow
Caption: Workflow of the NCI-60 anticancer drug screening process.
B. NCI-60 Screening Logic
Caption: Logical flow of the NCI-60 two-stage screening process.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
Application Notes and Protocols for Assessing Apoptosis Induction by Novel Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2][3] Therapeutic strategies often aim to selectively induce apoptosis in diseased cells.[1] Therefore, the accurate assessment of apoptosis is a critical step in the development of novel therapeutic agents. These application notes provide a comprehensive guide to the experimental setups used to evaluate the pro-apoptotic activity of novel compounds.
This document outlines key assays to detect hallmark features of apoptosis, from early-stage membrane changes to late-stage DNA fragmentation.[3] The protocols provided are for Annexin V/Propidium Iodide (PI) staining to detect phosphatidylserine (PS) externalization, Caspase-3/7 activity assays to measure executioner caspase activation, and the TUNEL assay to identify DNA fragmentation.[4][5] Additionally, a protocol for Western blotting is included to analyze changes in the expression of key apoptosis-regulating proteins like the Bcl-2 family.
Key Apoptotic Pathways Overview
Apoptosis is primarily executed through two main signaling pathways: the extrinsic and the intrinsic pathway.[6][7][8]
-
The Extrinsic (Death Receptor) Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[7][9] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[7][9]
-
The Intrinsic (Mitochondrial) Pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[6][7] This pathway is regulated by the Bcl-2 family of proteins and converges on the mitochondria, leading to the release of cytochrome c and the activation of initiator caspase-9.[6][7]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][9]
Experimental Workflow
A typical workflow for assessing the apoptotic potential of a novel agent involves a multi-tiered approach. It begins with broader screening assays for cell viability and cytotoxicity, followed by more specific assays to confirm apoptosis and elucidate the mechanism of action.
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds to PS and can be detected with a fluorescent conjugate.[10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells, thus staining late apoptotic and necrotic cells with compromised membrane integrity.[11]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with the novel agent at various concentrations and time points. Include a vehicle-treated negative control and a positive control (e.g., staurosporine-treated cells).[11]
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12] Gently vortex.
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.[12]
-
Annexin V (+) / PI (-): Early apoptotic cells.[12]
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[12]
-
Annexin V (-) / PI (+): Necrotic cells.[12]
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.[9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorescent kit.
-
White-walled 96-well plates (for luminescence).
-
Plate reader (luminometer or fluorometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and treat with the novel agent. Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[13]
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[4]
Materials:
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[14]
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells on coverslips):
-
Cell Preparation and Treatment: Grow and treat cells on coverslips. Include positive (DNase I treated) and negative (no TdT enzyme) controls.[4]
-
Fixation: Remove the culture medium, wash once with PBS, and fix with 4% PFA for 15 minutes at room temperature.[14][15]
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton™ X-100 for 20 minutes at room temperature.[14][15]
-
Labeling:
-
Staining and Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
If necessary, perform the detection step (e.g., click reaction or antibody staining).
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Protocol 4: Western Blotting for Bcl-2 Family Proteins
This protocol allows for the analysis of changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[16] The ratio of these proteins is critical in determining cell fate.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Treat cells with the novel agent, harvest, and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[18]
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C.[17]
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Apoptosis Induction by Novel Agent X in Cancer Cells (Annexin V/PI Assay)
| Treatment (24h) | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Novel Agent X | 10 | 75.6 ± 3.5 | 15.8 ± 1.2 | 8.6 ± 0.9 |
| Novel Agent X | 25 | 42.1 ± 4.2 | 35.2 ± 2.8 | 22.7 ± 1.5 |
| Novel Agent X | 50 | 15.8 ± 2.9 | 48.9 ± 3.1 | 35.3 ± 2.2 |
| Staurosporine | 1 | 10.5 ± 1.8 | 60.1 ± 4.5 | 29.4 ± 3.3 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Caspase-3/7 Activity and Protein Expression Changes
| Treatment (24h) | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) | Relative Bax/Bcl-2 Ratio (Densitometry) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Novel Agent X | 10 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Novel Agent X | 25 | 8.2 ± 0.9 | 6.5 ± 0.7 |
| Novel Agent X | 50 | 15.6 ± 1.5 | 12.1 ± 1.1 |
| Staurosporine | 1 | 20.1 ± 2.2 | 18.5 ± 1.9 |
| Data are presented as mean ± SD from three independent experiments. |
Data Interpretation and Decision Making
The combination of these assays provides a robust assessment of apoptosis induction. The following flowchart can guide the interpretation of results.
References
- 1. Induction of apoptosis in cells | Abcam [abcam.com]
- 2. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. clyte.tech [clyte.tech]
- 5. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. assaygenie.com [assaygenie.com]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Measuring the Inhibitory Potency of Small Molecules Against SIRT2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the Sirtuin 2 (SIRT2) inhibitory activity of small molecules. SIRT2, an NAD dependent deacetylase, is a key regulator of numerous cellular processes, and its dysregulation has been implicated in various diseases, making it a significant target for therapeutic development. The following sections offer a comprehensive guide to biochemical and cell-based assays for characterizing SIRT2 inhibitors.
Data Presentation: Comparative Inhibitory Activity of Known SIRT2 Inhibitors
The inhibitory activity of small molecules against SIRT2 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[1] The IC50 values for several known SIRT2 inhibitors, determined by various assay methods, are summarized in the table below for comparative analysis.
| Inhibitor | Assay Type | Substrate | IC50 (µM) | Reference |
| TM | Fluorometric (Deacetylation) | Fluorogenic Peptide | 0.038 | |
| TM | Fluorometric (Demyristoylation) | Fluorogenic Peptide | 0.049 | |
| SirReal2 | Fluorometric (Deacetylation) | Fluorogenic Peptide | 0.23 | |
| AGK2 | Fluorometric (Deacetylation) | Fluorogenic Peptide | ~50 | |
| Tenovin-6 | Fluorometric (Deacetylation) | Fluorogenic Peptide | 9 | |
| AEM2 | Fluorometric | ZMAL | 3.8 | [2] |
| Compound 26 | HPLC (Deacetylation) | H3K9ac Peptide | 0.016 | |
| S2iL5 | HPLC (Deacetylation) | H3K9ac Peptide | ~0.05 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the SIRT2 inhibitory activity of small molecules.
Biochemical Assay: Fluorometric Measurement of SIRT2 Inhibition
This protocol describes a common and high-throughput method to determine the in vitro IC50 value of a test compound for SIRT2 using a fluorometric assay kit. The principle of this assay is based on the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.[3][4] Upon deacetylation, a developer solution is added that cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the deacetylase activity.
Experimental Workflow: Biochemical Fluorometric Assay
Caption: A streamlined workflow for the fluorometric measurement of SIRT2 inhibition.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9)
-
NAD+ solution
-
SIRT2 assay buffer
-
Developer solution
-
Test compound (small molecule inhibitor)
-
Positive control inhibitor (e.g., Nicotinamide)
-
DMSO (or other suitable solvent for the test compound)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Prepare the required amount of SIRT2 enzyme, NAD+, and fluorogenic substrate solutions in assay buffer as recommended by the manufacturer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in the specified order:
-
Mix gently and pre-incubate the plate for 5 minutes at 37°C.[4][5]
-
Prepare the substrate solution by mixing the fluorogenic substrate and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.[5]
-
Mix thoroughly and incubate the plate at 37°C for 60 minutes.[5]
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of enzyme control)] x 100%
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Assay: HPLC-Based Measurement of SIRT2 Inhibition
This protocol provides a method for measuring SIRT2 deacetylase activity by quantifying the conversion of an acetylated peptide substrate to its deacetylated product using High-Performance Liquid Chromatography (HPLC). This method offers a label-free approach and can be highly quantitative.
Experimental Workflow: HPLC-Based Assay
Caption: Workflow for the HPLC-based measurement of SIRT2 inhibitory activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
Acetylated peptide substrate (e.g., H3K9ac)
-
NAD+ solution
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)
-
Test compound
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or ice-cold methanol with formic acid)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing SIRT2 enzyme, acetylated peptide substrate, NAD+, and the test compound (or vehicle control) in assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the acetylated (substrate) and deacetylated (product) peptides using a linear gradient of Mobile Phase B. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5-65% B
-
25-30 min: 65-95% B
-
30-35 min: 95% B
-
35-40 min: 95-5% B
-
-
Monitor the elution of the peptides by UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and product peaks.
-
Calculate the percentage of substrate conversion for the control and inhibitor-treated reactions.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Assay: Western Blot Analysis of α-Tubulin Acetylation
SIRT2 is a major α-tubulin deacetylase in the cytoplasm.[6][7] Inhibition of SIRT2 in cells leads to an increase in the acetylation of α-tubulin at lysine 40.[3] This can be detected by Western blotting, providing a measure of the cellular activity of a SIRT2 inhibitor.
SIRT2 Signaling Pathway: α-Tubulin Deacetylation
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by small molecules.
Materials:
-
Cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (SIRT2 inhibitor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., TSA and nicotinamide)[8]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1)[8]
-
Primary antibody for a loading control (e.g., total α-tubulin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (typically 1:1000 to 1:5000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the loading control signal.
-
Compare the normalized signal in inhibitor-treated samples to the vehicle control to determine the fold-increase in acetylation.
-
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions in a straightforward question-and-answer format.
Issue 1: Low Yield of the Final Product
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low overall yield can stem from inefficiencies in either of the two key stages: the formation of the 2-amino-5-phenylthiophene-3-carboxamide intermediate or the subsequent cyclization to the thienopyrimidinone.
-
Inefficient Gewald Reaction (Intermediate Formation): The initial three-component Gewald reaction to form the substituted thiophene is critical.
-
Poor Quality Reagents: Ensure the purity of phenylacetaldehyde, a cyanoacetamide derivative, and elemental sulfur. Phenylacetaldehyde can be prone to oxidation or polymerization.
-
Incorrect Stoichiometry: Precise molar ratios of the reactants are crucial. An excess of one component may lead to side reactions.
-
Suboptimal Temperature: The Gewald reaction is often exothermic. Maintaining the recommended temperature is vital to prevent side product formation.
-
Ineffective Catalyst: The choice and amount of the basic catalyst (e.g., morpholine, triethylamine) can significantly impact the reaction rate and yield.
-
-
Incomplete Cyclization: The final ring-closure to form the pyrimidinone is often the most challenging step.
-
Inadequate Temperature or Reaction Time: This is a common reason for incomplete cyclization. High temperatures are typically required to drive the reaction to completion.
-
Decomposition of Starting Material or Product: Prolonged exposure to very high temperatures can lead to degradation.
-
Presence of Moisture: Anhydrous conditions are often beneficial for the cyclization step.
-
Issue 2: Difficulty in Product Purification
Q2: I am struggling to purify the final this compound. What are the common impurities and the best purification strategies?
A2: Purification challenges often arise from unreacted starting materials, side products, or residual high-boiling solvents.
-
Common Impurities:
-
Unreacted 2-amino-5-phenylthiophene-3-carboxamide.
-
Side products from the cyclization reaction.
-
Residual high-boiling solvents such as diphenyl ether or Dowtherm A if used for the cyclization.
-
Polymeric byproducts.
-
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the final product. Suitable solvents include ethanol, acetic acid, or a mixture of DMF and water.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the product from impurities.
-
Trituration: If the product is an oil or difficult to crystallize, triturating the crude material with a non-polar solvent like hexane or petroleum ether can help to induce crystallization and remove non-polar impurities.
-
Thorough Solvent Removal: If a high-boiling solvent was used, ensure its complete removal under high vacuum.
-
Issue 3: Incomplete Cyclization Reaction
Q3: My cyclization reaction to form the thienopyrimidinone ring is not going to completion. How can I drive the reaction forward?
A3: Incomplete cyclization is a frequent hurdle. Here are several strategies to address this:
-
Increase Reaction Temperature: The cyclization is a thermally driven process and often requires high temperatures, sometimes in the range of 250-300°C. A gradual increase in temperature may be necessary.
-
Extend Reaction Time: If increasing the temperature is not feasible due to potential degradation, extending the reaction time at the current temperature can improve the yield of the cyclized product.
-
Microwave Irradiation: Microwave heating can provide rapid and efficient heating, often leading to higher yields and significantly shorter reaction times compared to conventional heating.
-
Choice of Cyclizing Agent: The choice of the one-carbon source for cyclization can impact the reaction's success. Common reagents include formamide, formic acid, and triethyl orthoformate. If one is not effective, trying another may be beneficial.
Data Presentation
The following table summarizes various reaction conditions for the cyclization step in the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives, which can be adapted for the 5-phenyl analog.
| Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-phenylthiophene-3-carboxylate | Formamide | Excess Formamide | 160 | 16 | 80 | [1] |
| 2-Aminothiophene-3-carboxamide derivatives | Nitriles | Dioxane | Reflux | Not Specified | Moderate | [2] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Not Specified | Not Specified | Not Specified | Good | [3] |
| 3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one | FeCl3-SiO2 (catalyst) | Ethanol | 80 | 6 | 75 | [4][5] |
Experimental Protocols
A detailed experimental protocol for the synthesis of a closely related analog, 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, is provided below. This can serve as a strong starting point for the synthesis of the 5-phenyl isomer.
Step 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
This step typically follows the Gewald reaction.
-
To a solution of elemental sulfur in ethanol, add phenylacetaldehyde and ethyl cyanoacetate.
-
Add a basic catalyst, such as morpholine, dropwise to the solution.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC).
-
The crude product is then isolated, for example by precipitation in water, and purified.
Step 2: Synthesis of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Dissolve ethyl 2-amino-5-phenylthiophene-3-carboxylate in an excess of formamide.[1]
-
Heat the resulting mixture at 160°C for 16 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the mixture in vacuo.[1]
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product.[1]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
addressing solubility issues of thieno[2,3-d]pyrimidine derivatives in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of thieno[2,3-d]pyrimidine derivatives in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why do many thieno[2,3-d]pyrimidine derivatives exhibit poor water solubility?
A1: The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that is structurally rigid and often planar.[1][2] This planarity can lead to strong intermolecular stacking and crystal packing, which increases the melting point and decreases solubility in aqueous media.[2] Furthermore, many derivatives are synthesized with lipophilic substituents to enhance biological activity, which inherently reduces their affinity for water.[3] It is estimated that poor water solubility is a reason for the discontinuation of approximately 40% of drug discovery programs.[4][5]
Q2: What is the first step I should take to dissolve a new thieno[2,3-d]pyrimidine derivative for a biological assay?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used cosolvent due to its high capacity for dissolving a broad range of organic compounds and its relatively low toxicity at concentrations typically used in cell-based assays.[6][7] From this stock, you can perform serial dilutions into your aqueous assay medium.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue indicating that the aqueous solubility limit has been exceeded. You can try several approaches:
-
Reduce the final concentration: Determine if your experiment can be successfully performed at a lower, more soluble concentration of the compound.
-
Increase the cosolvent percentage: While keeping the final DMSO concentration as low as possible (typically <0.5% to avoid cellular toxicity), a slight increase may maintain solubility.
-
Use a different cosolvent: Dimethylformamide (DMF) or dimethylacetamide (DMA) can be alternatives to DMSO.[6][8]
-
Employ solubilizing excipients: Consider including agents like cyclodextrins (e.g., HP-β-CD) or surfactants in your aqueous medium to help encapsulate and solubilize the compound.[4][5]
Q4: How can I proactively improve the aqueous solubility of my thieno[2,3-d]pyrimidine derivatives during the design phase?
A4: Improving solubility is best addressed during lead optimization. Two primary strategies are effective:
-
Structural Modification: Introduce polar functional groups to the molecular scaffold. This can include alcohols, ketones, or substituted amine groups like morpholine.[9] For instance, replacing a sulfur atom with nitrogen and tethering a morpholine moiety increased water solubility by three orders of magnitude in a related thieno[2,3-b]pyridine series.[4] However, be aware that such modifications can impact biological activity.[4][10]
-
Formulation Strategies: Develop advanced formulations for your lead compounds. This involves creating systems that can carry the drug in an aqueous environment, such as polymer matrices, nanosuspensions, or microemulsions.[4][6][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound is insoluble in common organic solvents (DMSO, DMF). | High crystallinity and strong intermolecular forces. | Gently warm the mixture. Use sonication to aid dissolution. Try a solvent mixture, such as dichloromethane and ethanol.[12] |
| Stock solution is cloudy or contains visible particles. | The compound has not fully dissolved or has precipitated upon storage. | Filter the stock solution through a 0.22 µm syringe filter before use. Store stock solutions at the recommended temperature and check for precipitation before each use. |
| Inconsistent results in biological assays. | Compound precipitation at the final assay concentration. The effective concentration is lower than the nominal concentration. | Determine the kinetic solubility of your compound in the specific assay medium. Use a formulation approach, such as encapsulation in a polymer matrix, to improve bioavailability in the assay.[4] This can sometimes increase potency by ensuring the compound remains in solution.[4] |
| Compound appears to degrade in the stock solution over time. | The compound may be unstable in the chosen solvent or sensitive to light/temperature. | Prepare fresh stock solutions for each experiment. Store solutions protected from light and at a low temperature (e.g., -20°C or -80°C). Assess compound stability using analytical methods like HPLC. |
Quantitative Data on Solubility Enhancement
The following table summarizes experimental data from a study on related thieno[2,3-b]pyridine derivatives, illustrating the impact of structural modification on aqueous solubility.
| Compound Type | Modification | Aqueous Solubility (S) | Fold Increase | Reference |
| Thieno[2,3-b]pyridine | Parent Scaffold | 1.2 µg/mL | - | [4] |
| 1H-Pyrrolo[2,3-b]pyridine | S atom replaced with N; Morpholine moiety added | 1.3 mg/mL | ~1083x | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Cosolvent
This protocol describes the standard method for preparing a stock solution of a poorly soluble thieno[2,3-d]pyrimidine derivative.
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out a precise amount of the thieno[2,3-d]pyrimidine derivative into a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If solids persist, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For cell-based assays, it is recommended to filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement via Polymer Formulation
This protocol is based on the strategy of encapsulating a potent but poorly soluble derivative into a polymer matrix to form nanoparticles, thereby improving its aqueous dispersibility and efficacy.[4][5]
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
Cholesteryl-poly(allylamine) polymer or similar amphiphilic polymer
-
DMSO
-
Sterile water or buffer (e.g., PBS)
-
Probe sonicator
Procedure:
-
Prepare Polymer Stock: Create a 5 mg/mL stock solution of the polymer by sonicating the polymer in sterile water.[5]
-
Prepare Drug Stock: Prepare a concentrated stock solution of the thieno[2,3-d]pyrimidine derivative (e.g., 20 mg/mL) in DMSO.[5]
-
Formulate the Complex:
-
Dilute the polymer stock solution to the desired working concentration (e.g., 0.005 mg/mL) with the appropriate cell culture media or buffer.[5]
-
Add the drug stock solution directly into the diluted polymer solution to achieve the final desired drug concentration.
-
The hydrophobic interactions between the polymer and the drug will drive the self-assembly into nanoparticles, effectively encapsulating the drug.
-
-
Application: The resulting formulation containing the drug-loaded nanoparticles can now be used in aqueous-based biological assays. For example, this method increased the potency of a thieno[2,3-b]pyridine derivative five-fold in a pancreatic cancer cell viability assay.[4]
Visual Diagrams
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: General experimental workflow for solubility enhancement.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. japer.in [japer.in]
optimizing reaction conditions for the synthesis of thienopyrimidine analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thienopyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of thienopyrimidine analogs?
A1: The most prevalent methods for synthesizing thienopyrimidines begin with appropriately substituted 2-aminothiophenes. These precursors are versatile and can be prepared through multicomponent reactions like the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1]
Q2: What is the Gewald reaction and why is it important for thienopyrimidine synthesis?
A2: The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes.[2] It is a cornerstone for thienopyrimidine synthesis because it provides a straightforward and efficient method to construct the thiophene ring with the necessary amino group at the 2-position, which is crucial for the subsequent cyclization to form the pyrimidine ring.[1]
Q3: What are the main strategies for constructing the pyrimidine ring onto the 2-aminothiophene core?
A3: There are several common strategies for the cyclization of 2-aminothiophenes to form the thienopyrimidine scaffold:
-
Reaction with formamide: This is a direct method to obtain thieno[2,3-d]pyrimidin-4(3H)-ones.[3]
-
Reaction with urea or thiourea: This approach can yield thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or their thio-analogs.[4]
-
Reaction with isothiocyanates: This leads to the formation of 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.[4]
-
Reaction with acid chlorides or anhydrides: These reagents can be used to introduce substituents at the 2-position of the pyrimidine ring.
Q4: How can I introduce substituents at the 4-position of the thienopyrimidine ring?
A4: A common method for introducing a variety of substituents at the 4-position is through a 4-chloro intermediate. The thieno[2,3-d]pyrimidin-4(3H)-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chlorothieno[2,3-d]pyrimidine.[3][5] This chloro-derivative is susceptible to nucleophilic substitution, allowing for the introduction of amines, alcohols, and other nucleophiles.[5]
Troubleshooting Guides
Issue 1: Low Product Yield in the Gewald Reaction (2-Aminothiophene Synthesis)
Q: My Gewald reaction is resulting in a low yield of the desired 2-aminothiophene. What are the possible causes and how can I improve it?
A: Low yields in the Gewald reaction can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.
-
Base Selection: The choice of base is crucial. For less reactive ketones, consider screening bases like piperidine, morpholine, or triethylamine.[1]
-
Water Removal: This condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[6]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Side Reactions:
-
Dimerization of the Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile intermediate can sometimes dimerize.[7] To minimize this, you can try adjusting the reaction temperature and the rate of addition of reagents.[6]
-
Formation of Other Thiophene Isomers: Depending on the reaction conditions, undesired thiophene isomers may form. Careful control of temperature and base can help improve regioselectivity.[6]
-
-
Steric Hindrance: For sterically hindered ketones, a one-pot reaction may be inefficient.
-
Two-Step Procedure: Consider a two-step approach where the α,β-unsaturated nitrile is first isolated from the Knoevenagel-Cope condensation and then reacted with sulfur and base in a separate step.[1]
-
Issue 2: Low Yield in the Cyclization of 2-Aminothiophene to Thieno[2,3-d]pyrimidin-4(3H)-one
Q: I am getting a low yield during the cyclization of my 2-aminothiophene-3-carboxylate with formamide. What could be the problem?
A: Low yields in this cyclization step are often related to reaction conditions and the purity of the starting material.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Refluxing in formamide for several hours is common.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
-
Decomposition of Starting Material or Product:
-
Excessive Heat: While heat is necessary, excessively high temperatures or prolonged reaction times can lead to decomposition. If you observe darkening of the reaction mixture, consider reducing the temperature or reaction time.
-
-
Purity of 2-Aminothiophene:
-
Impurities from Gewald Reaction: Residual starting materials or byproducts from the Gewald reaction can interfere with the cyclization. Ensure your 2-aminothiophene is sufficiently pure before proceeding. Recrystallization or column chromatography may be necessary.[1]
-
Issue 3: Purification Challenges
Q: I am having difficulty purifying my thienopyrimidine analog. What are the common issues and solutions?
A: Purification can be challenging due to the nature of the compound and the presence of closely related impurities.
-
Poor Solubility:
-
Recrystallization: If your compound is a solid but has poor solubility in common solvents, try using a solvent mixture for recrystallization. For example, dissolve your compound in a minimum amount of a hot, good solvent and then slowly add a hot, poor solvent until turbidity is observed, then allow it to cool slowly.
-
-
Persistent Impurities after Recrystallization:
-
Column Chromatography: If recrystallization does not remove certain impurities, column chromatography is the next step. A common stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent should be optimized by TLC to achieve good separation.
-
-
Oily Product:
-
Trituration: If your product is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or wash away non-polar impurities.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Analogs
| Starting Material (2-Aminothiophene) | Cyclizing Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | - | Reflux | 1.5 | 92 | [3] |
| Methyl 2-aminothiophene-3-carboxylate | Urea | - | 200 | 2 | Moderate | [8] |
| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene | Aryl isothiocyanate | Ethanol | Reflux | 1 | High | [3] |
| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene | Phenylthiourea | - | Microwave | 1-2 min | High | [3] |
Table 2: Conditions for the Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one
| Starting Material | Chlorinating Agent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | - | Reflux | 10 | 75 | [8] |
| 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | N,N-dimethylaniline | Reflux | 14 | 90 | [5] |
| Thieno[3,2-d]pyrimidine-2,4-dione | POCl₃ | Diisopropylethylamine | Reflux | 2 | Quantitative | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a typical example of the Gewald reaction.
-
To a mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.02 mol).
-
Stir the reaction mixture at 50 °C.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-aminothiophene.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[4][10]thieno[2,3-d]pyrimidin-4-one
This protocol describes the cyclization of a 2-aminothiophene with formamide.[3]
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid product that forms is collected by filtration.
-
The solid is washed with water and then dried.
-
The crude product can be recrystallized from ethanol to give fine pale brown needles.
Protocol 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidine
This protocol details the chlorination of the thienopyrimidinone.[3]
-
A mixture of 5,6,7,8-tetrahydro-3H-benzo[4][10]thieno[2,3-d]pyrimidin-4-one (1 mmol) and phosphorus oxychloride (POCl₃, 5 mL) is heated under reflux for 3 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the 4-chloro derivative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijacskros.com [ijacskros.com]
- 9. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance in Cancer Cells with Novel Thienopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel thienopyrimidine compounds to overcome drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
1. What are thienopyrimidines and why are they promising for overcoming cancer drug resistance?
Thienopyrimidines are heterocyclic compounds containing a fused thiophene and pyrimidine ring system. Their structure is analogous to purines, allowing them to interact with key cellular targets involved in cancer cell proliferation and survival.[1][2] Novel thienopyrimidine derivatives are being actively investigated for their potential to overcome drug resistance by targeting key signaling pathways that are often dysregulated in resistant cancer cells, such as the EGFR and PI3K/Akt/mTOR pathways.[3][4]
2. Which signaling pathways are commonly targeted by novel thienopyrimidines in drug-resistant cancer?
The primary signaling pathways targeted by novel thienopyrimidines in drug-resistant cancer are:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: Many thienopyrimidines are designed as EGFR tyrosine kinase inhibitors (TKIs). They can effectively inhibit mutated forms of EGFR, such as the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][5][6]
-
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival and is frequently hyperactivated in various cancers, contributing to drug resistance.[7][8][9] Several novel thienopyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[4][10][11]
3. Are there any thienopyrimidine-based drugs currently in clinical trials for resistant cancers?
Yes, several thienopyrimidine derivatives have entered clinical trials. For instance, Olmutinib (BI 1482694/HM61713) is a third-generation TKI that has been investigated for the treatment of NSCLC patients with the EGFR T790M mutation.[3] Pictilisib (GDC-0941) is another example of a thienopyrimidine-based PI3K inhibitor that has been evaluated in clinical trials for various solid tumors.
Troubleshooting Guides
Synthesis of Thienopyrimidine Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the final thienopyrimidine product. | Incomplete reaction, side reactions, or suboptimal reaction conditions. | - Ensure the purity of starting materials. - Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. - Consider using a different catalyst or solvent system. - For cyclization steps, ensure appropriate acidic or basic conditions are maintained. |
| Formation of unexpected side products. | Depending on the synthetic route, side reactions such as the formation of isomeric products or dimers can occur. For example, in reactions involving 2-aminothiophene-3-carbonitriles, incorrect cyclization can lead to undesired regioisomers. | - Carefully control the reaction temperature, as higher temperatures can sometimes favor side product formation. - Modify the order of reagent addition. - Use protecting groups for reactive functional groups to prevent unwanted side reactions. - Purify intermediates at each step to remove impurities that might interfere with subsequent reactions. |
| Difficulty in purification of the final compound. | The final product may have similar polarity to byproducts or starting materials, making separation by column chromatography challenging. | - Try different solvent systems for column chromatography with varying polarities. - Consider recrystallization from a suitable solvent or solvent mixture. - If the compound is ionizable, purification by ion-exchange chromatography or pH-dependent extraction might be effective. |
In Vitro Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Poor solubility of thienopyrimidine compounds in cell culture media. | The planar and often lipophilic nature of the thienopyrimidine scaffold can lead to low aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. - For in vivo studies, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary. |
| Inconsistent or non-reproducible results in MTT/MTS assays. | - Compound precipitation in the media at higher concentrations. - Direct chemical interaction of the compound with the MTT/MTS reagent. - Changes in cellular metabolism not directly related to cell death. | - Visually inspect the wells for any signs of compound precipitation. - Run a cell-free control to check for direct reduction of the MTT/MTS reagent by the compound. - Corroborate results with an alternative viability assay that measures a different cellular parameter, such as a trypan blue exclusion assay or a crystal violet staining assay. |
| Difficulty in establishing a drug-resistant cell line. | - Insufficient drug concentration or exposure time. - Heterogeneity of the parental cell line. - Loss of the resistant phenotype over time without continuous drug pressure. | - Gradually increase the drug concentration in a stepwise manner to allow for the selection of resistant clones. - Maintain a low concentration of the drug in the culture medium to preserve the resistant phenotype. - Periodically re-characterize the resistant cell line to confirm its resistance profile. |
Data Presentation
Table 1: In Vitro Anticancer Activity of Novel Thienopyrimidine Derivatives in Drug-Resistant Cancer Cell Lines
| Compound ID | Cancer Type | Resistant Cell Line | Target(s) | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 5b | Lung Cancer | A549 (NSCLC) | EGFR | 17.79 | Erlotinib | 28.48 | [3] |
| Compound 6l | Lung Cancer | H1975 (EGFR L858R/T790M) | EGFR L858R/T790M | 0.25 | Olmutinib | N/A | [5] |
| Compound 6o | Lung Cancer | H1975 (EGFR L858R/T790M) | EGFR L858R/T790M | ≤ 0.25 | Olmutinib | N/A | [5] |
| Compound 9a | Liver, Breast, Colon Cancer | HepG-2, MCF-7, HT-29 | FLT3 | 6.62, 7.2, 1.21 | Doxorubicin | 13.9, 8.43, 1.4 | [12] |
| Compound 9b | Liver, Breast, Colon Cancer | HepG-2, MCF-7, HT-29 | FLT3 | 9.11, 16.26, 0.85 | Doxorubicin | 13.9, 8.43, 1.4 | [12] |
| Compound 10b | Breast Cancer | MCF-7 | EGFR, PI3K | 19.4 | Doxorubicin | 40.0 | [13] |
| Compound 10e | Breast Cancer | MCF-7 | EGFR, PI3K | 14.5 | Doxorubicin | 40.0 | [13] |
| RP-010 | Prostate Cancer | PC-3, DU145 | Wnt/β-catenin | < 1 | N/A | N/A | [14] |
| Compound 5f | Breast Cancer | MCF-7 | EGFR, VEGFR-2 | N/A (1.73-fold more potent than Erlotinib) | Erlotinib | N/A | [15] |
| Compound 9a | Various | HepG-2, A549, PC-3, MCF-7 | PI3Kα | 12.32, 11.30, 14.69, 9.80 | N/A | N/A | [11] |
| Thienopyrimidine 3 | Breast Cancer | MCF-7 | N/A | 0.045 | N/A | N/A | [16] |
| Thienopyrimidine 6c | Colon Cancer | HT-29 | N/A | 0.001 | N/A | N/A | [17] |
N/A: Not Available
Experimental Protocols
EGFR Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of novel thienopyrimidine compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant, e.g., T790M)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Thienopyrimidine compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thienopyrimidine compounds in kinase buffer. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
PI3Kα Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for evaluating the inhibitory effects of thienopyrimidine compounds on PI3Kα activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% CHAPS)
-
ATP
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Thienopyrimidine compound stock solution (in DMSO)
-
PI3-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thienopyrimidine compounds in kinase buffer. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Measure the amount of PIP3 produced using the PI3-Glo™ Kinase Assay Kit following the manufacturer's protocol.
-
This typically involves stopping the reaction and then using a PIP3-binding protein and a detection system to generate a signal proportional to the amount of PIP3.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of novel thienopyrimidines.
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of novel thienopyrimidines.
Caption: General experimental workflow for novel thienopyrimidine drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Thienopyrimidine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine-based kinase inhibitors. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving inhibitor selectivity.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter during the development and characterization of thienopyrimidine-based kinase inhibitors.
Problem: My thienopyrimidine inhibitor demonstrates low selectivity and significant off-target activity.
Possible Causes and Solutions:
-
Inherent Promiscuity of the Scaffold: The thienopyrimidine core is a "privileged scaffold" that mimics the adenine group of ATP, leading to potential binding to the highly conserved ATP-binding pocket of many kinases.[1]
-
Solution 1: Structure-Based Drug Design. Utilize X-ray crystallography or computational modeling to identify unique features within the active site of your target kinase that are not present in off-target kinases. Modify the thienopyrimidine scaffold to introduce substituents that exploit these differences, such as targeting less conserved regions near the ATP-binding site.[2]
-
Solution 2: Exploit the "Gatekeeper" Residue. The gatekeeper residue, which controls access to a hydrophobic pocket in the kinase active site, varies in size across the kinome. Design modifications to your inhibitor that create a steric clash with larger gatekeeper residues found in off-target kinases, while being accommodated by a smaller gatekeeper residue in your target kinase.
-
Solution 3: Target Inactive Kinase Conformations. Design inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of your target kinase. This conformation is often less conserved than the active state, offering a pathway to enhanced selectivity.
-
Solution 4: Introduce Covalent "Warheads". If your target kinase has a non-conserved cysteine residue near the active site, you can incorporate a reactive group (e.g., an acrylamide) into your inhibitor to form a covalent bond. This can lead to highly potent and selective inhibition.
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results and the appearance of low selectivity.
-
Solution: Perform your kinase assays in the presence of a non-ionic detergent, such as 0.01% Triton X-100, to disrupt potential aggregates. A significant change in inhibitory activity in the presence of the detergent may indicate an aggregation issue.
-
Problem: I am observing inconsistent IC50 values in my kinase assays.
Possible Causes and Solutions:
-
Assay Conditions:
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.
-
Solution: Standardize the ATP concentration across all experiments, ideally at or near the Km value for the specific kinase, to allow for more accurate comparison of inhibitor potencies.[3]
-
-
Enzyme Concentration: Using too high a concentration of the kinase can lead to rapid substrate depletion and non-linear reaction kinetics.
-
Solution: Empirically determine the optimal kinase concentration that results in a linear reaction rate over the time course of your assay.
-
-
Incubation Time: If the kinase reaction proceeds for too long, it can lead to an underestimation of inhibitor potency.
-
Solution: Ensure your assay is conducted under initial velocity conditions, where typically less than 20% of the substrate is consumed.
-
-
-
Inhibitor Solubility and Stability:
-
Poor Solubility: Thienopyrimidine derivatives can sometimes have limited aqueous solubility, leading to precipitation in the assay buffer and inaccurate results.
-
Solution: Measure the solubility of your compound in the assay buffer. If solubility is an issue, consider modifying the compound to improve its physicochemical properties or including a small percentage of a co-solvent like DMSO (ensure the final DMSO concentration is consistent across all wells).
-
-
Compound Instability: The inhibitor may be degrading in the assay buffer over the course of the experiment.
-
Solution: Prepare fresh inhibitor stock solutions and dilutions for each experiment. Assess the stability of your compound in the assay buffer over time.
-
-
-
Reagent Quality:
-
Enzyme Activity: The activity of the recombinant kinase can vary between batches or with storage time.
-
Solution: Aliquot and store the kinase at -80°C. Perform a new titration to determine the optimal enzyme concentration for each new batch.
-
-
Reagent Contamination: Buffers or other reagents may be contaminated.
-
Solution: Prepare fresh buffers and ensure all reagents are within their expiration dates.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for thienopyrimidine-based inhibitors?
A1: Due to the conserved nature of the ATP-binding site, off-target effects are often observed within the same kinase family as the primary target. For instance, a thienopyrimidine inhibitor targeting a tyrosine kinase may also show activity against other tyrosine kinases like EGFR, VEGFR, or members of the Src family.[1] Common off-targets can also include kinases from different families that share structural similarities in their ATP-binding pockets. The most effective way to identify unintended interactions is through broad kinase screening panels.[1]
Q2: How can I quantitatively assess the selectivity of my thienopyrimidine inhibitor?
A2: A standard method is to perform a kinase selectivity profiling screen where the inhibitory activity of your compound is tested against a large panel of kinases (e.g., >100).[5] The results are typically reported as IC50 values or percentage of inhibition at a fixed concentration. A higher IC50 value for off-target kinases compared to the primary target indicates better selectivity. A selectivity score can be calculated, for example, by dividing the IC50 of an off-target kinase by the IC50 of the on-target kinase.
Q3: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the reason?
A3: This discrepancy is common and can be due to several factors:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.
-
Intracellular Metabolism: The inhibitor may be rapidly metabolized within the cell.
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this will result in a rightward shift in the IC50 value (lower apparent potency) in cellular assays.
-
Target Engagement: The inhibitor may not be binding to its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a valuable technique to confirm target engagement in cells.[6]
Q4: What are some key physicochemical properties to consider for thienopyrimidine derivatives?
A4: Key physicochemical properties that can influence the drug-like properties of thienopyrimidine derivatives include:
-
Solubility: Poor aqueous solubility can lead to issues in both in vitro and in vivo experiments.
-
Lipophilicity (LogP): A high LogP can sometimes be associated with poor solubility and increased off-target effects.
-
Molecular Weight: Adhering to general guidelines for molecular weight (e.g., "Rule of Five") can improve the chances of good oral bioavailability.
-
Polar Surface Area (PSA): PSA is a predictor of a drug's ability to permeate cell membranes.
Data Presentation
The following tables provide examples of how to present quantitative data for thienopyrimidine-based kinase inhibitors to facilitate comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Thienopyrimidine Derivatives against VEGFR-2
| Compound | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| 17c | - | > 50 | > 50 |
| 17f | 0.23 ± 0.03 | 2.80 ± 0.16 | 4.10 ± 0.45 |
| 17i | 0.35 ± 0.05 | 4.50 ± 0.31 | 6.20 ± 0.52 |
| Sorafenib | 0.23 ± 0.04 | 3.90 ± 0.20 | 5.50 ± 0.30 |
| Data adapted from a study on thieno[2,3-d]pyrimidine derivatives.[7] |
Table 2: Selectivity Profile of Thienopyrimidine Inhibitors against On-Target and Off-Target Kinases
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity (Off-Target 1 / Target) | Selectivity (Off-Target 2 / Target) |
| TP-Inhibitor A | 10 | 1,000 | 5,000 | 100 | 500 |
| TP-Inhibitor B | 15 | 300 | 2,500 | 20 | 167 |
| TP-Inhibitor C | 8 | 50 | 800 | 6.25 | 100 |
| (This is an illustrative table with hypothetical data.) |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a general method for measuring the inhibitory activity of a thienopyrimidine compound against a specific protein kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Thienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thienopyrimidine inhibitor in DMSO. Then, dilute the compounds to their final assay concentration in the kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the substrate and ATP (at 2x the final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that a thienopyrimidine inhibitor binds to its intended target in a cellular context.
Materials:
-
Cultured cells expressing the target kinase
-
Thienopyrimidine inhibitor
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Lysis buffer
-
Antibodies for the target protein (for Western blot)
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the thienopyrimidine inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them with ice-cold PBS containing protease inhibitors.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6]
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows for enhancing the selectivity of thienopyrimidine-based kinase inhibitors.
Caption: Workflow for enhancing the selectivity of thienopyrimidine-based kinase inhibitors.
Caption: Troubleshooting decision tree for inconsistent kinase assay results.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with a thienopyrimidine inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Problems in Tubulin Assembly Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding tubulin polymerization assays. Here, you will find troubleshooting tips for common issues, detailed experimental protocols, and visual guides to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during tubulin assembly assays in a question-and-answer format, offering potential causes and solutions.
1. Why is there no or very weak tubulin polymerization signal?
A lack of a discernible polymerization signal is a frequent issue that can stem from problems with the tubulin protein itself, the assay conditions, or the instrument settings.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Tubulin | Ensure tubulin was snap-frozen in liquid nitrogen and stored at -70°C. Avoid repeated freeze-thaw cycles. Do not reuse leftover diluted tubulin.[1] Lyophilized tubulin should be stored in a desiccated environment at 4°C or -70°C to prevent denaturation.[1] |
| Incorrect Wavelength/Filter Settings | For absorbance-based assays, set the spectrophotometer to read at 340 nm.[1] For fluorescence-based assays, use an excitation wavelength of 340-360 nm and an emission wavelength of 410-460 nm.[1] |
| Incorrect Spectrophotometer Mode | The spectrophotometer must be set to "kinetic mode" to acquire readings over time, typically every 30 to 60 seconds.[1] |
| Suboptimal Temperature | Tubulin polymerization is highly dependent on temperature, with the optimum being 37°C.[1] Lower temperatures will significantly reduce the polymerization rate.[1] Ensure the microplate reader is pre-warmed to and maintained at 37°C. |
| GTP Hydrolysis | GTP is essential for tubulin polymerization.[2][3][4] Ensure that a sufficient concentration of GTP (typically 1 mM) is present in the reaction buffer. Prepare fresh GTP solutions as it can degrade over time. |
Troubleshooting Workflow for No Polymerization
Caption: A decision tree to diagnose the cause of no polymerization signal.
2. What causes high background signal in the assay?
High background can obscure the true polymerization signal and is often due to light scattering from sources other than microtubules.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Precipitation | The test compound may be precipitating in the assay buffer, causing light scattering.[1] Visually inspect the wells for any precipitate. Run a control with the compound in buffer alone to check for an increase in absorbance or fluorescence. If precipitation occurs, try lowering the compound concentration or using a different solvent. The final concentration of solvents like DMSO should typically not exceed 2%.[5] |
| Tubulin Aggregation | Improperly stored or handled tubulin can form aggregates that scatter light, mimicking polymerization.[5] To remove aggregates, centrifuge the tubulin solution at a high speed (e.g., 140,000 x g) for 10 minutes at 4°C before use.[5] The absence of a lag phase in the polymerization curve of the control reaction can indicate the presence of aggregates.[5] |
| Contaminants in Buffer or Water | Particulates in the buffer or water can contribute to light scattering. Use high-purity reagents and freshly prepared, filtered buffers. |
3. How can I differentiate between tubulin polymerization and compound-induced tubulin aggregation?
Some compounds may cause tubulin to aggregate non-specifically, which can be misinterpreted as polymerization.
Recommended Procedure
To distinguish between bona fide microtubule formation and aggregation, perform a cold-induced depolymerization test at the end of the assay.
-
After the polymerization reaction has reached a plateau, transfer the 96-well plate to an ice-water bath for 20-30 minutes.[5]
-
Genuine microtubules are cold-labile and will depolymerize, leading to a decrease in the signal (absorbance or fluorescence) back towards the baseline.
-
If the signal remains high after cold treatment, it is likely due to compound-induced aggregation of tubulin, which is typically irreversible.[5]
Experimental Protocols
A detailed methodology for a standard tubulin polymerization assay is provided below. This can be adapted for absorbance or fluorescence-based detection.
Standard Tubulin Polymerization Assay Protocol (Absorbance-Based)
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[1] Keep on ice.
-
GTP Stock Solution (100 mM): Prepare in GTB and store in aliquots at -70°C. On the day of the experiment, dilute the GTP stock to 10 mM in GTB and keep on ice.
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin to a concentration of 10 mg/ml in ice-cold GTB containing 1 mM GTP. Keep on ice and use within one hour.
Assay Procedure:
-
Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled spectrophotometer.[1]
-
On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µl and a tubulin concentration of 3 mg/ml, combine:
-
30 µl of 10 mg/ml Tubulin Stock Solution
-
10 µl of 10 mM GTP Stock Solution
-
Test compound or vehicle control (e.g., DMSO, final concentration ≤2%)[1]
-
Ice-cold GTB to bring the volume to 100 µl. It is recommended to prepare a master mix for multiple wells to ensure consistency.
-
-
Carefully transfer the reaction mix to the pre-warmed 96-well plate, avoiding bubbles.
-
Immediately start the kinetic measurement at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[1]
Experimental Workflow Diagram
Caption: A diagram illustrating the sequential steps of a typical tubulin polymerization assay.
Signaling Pathways
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[6] This mitotic arrest can trigger a signaling cascade culminating in programmed cell death, or apoptosis.
Apoptosis Signaling Pathway Induced by Microtubule Disruption
Caption: Apoptosis signaling pathway induced by microtubule disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of GTP hydrolysis in microtubule treadmilling and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of GTP associated with the formation of tubulin oligomers is involved in microtubule nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining Molecular Models for Enhanced Compound Activity Prediction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on refining molecular models to better predict compound activity.
Troubleshooting Guides
Issue: Poor correlation between predicted and experimental binding affinities.
Answer:
This is a common challenge in molecular modeling. Here's a step-by-step guide to troubleshoot this issue:
-
Assess the Quality of the Input Structures:
-
Protein Structure: Ensure the crystal structure is of high resolution, with no missing residues or atoms. Use tools to add missing hydrogens and check for correct protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate).[1] The protein should be properly prepared by removing water molecules and any irrelevant co-factors or ions unless they are known to be crucial for binding.[1]
-
Ligand Structure: Verify the 2D and 3D structures of the ligand. Ensure correct bond orders, stereochemistry, and protonation states. It's crucial to start with a physically reasonable conformation of the ligand, which can be achieved through energy minimization.[2]
-
-
Evaluate the Docking Protocol:
-
Binding Site Definition: Double-check that the binding site is correctly defined. If there is ambiguity, consider using blind docking to explore the entire protein surface, followed by more focused docking on identified pockets.
-
Search Algorithm: The search algorithm should be exhaustive enough to explore a wide range of ligand conformations and orientations within the binding site.[3]
-
Scoring Function: The chosen scoring function may not be appropriate for your specific protein-ligand system. Different scoring functions have different strengths and weaknesses.[3][4][5][6] Consider using multiple scoring functions and a consensus scoring approach to improve prediction accuracy.[3][6]
-
-
Refine the Docked Poses with Molecular Dynamics (MD) Simulations:
-
Static docking models do not account for the flexibility of the protein and ligand.[7] Running MD simulations on the docked complexes can provide a more realistic representation of the binding interactions and can help refine the binding poses.[8][9] The length of the MD simulation can impact the results, with longer simulations often providing more stable and reliable binding energy estimations.[9]
-
-
Re-evaluate Experimental Data:
-
Ensure the experimental data is reliable and consistent. Variability in experimental conditions can lead to discrepancies.
-
Issue: The Quantitative Structure-Activity Relationship (QSAR) model has low predictive accuracy on the external test set.
Answer:
A QSAR model that performs well on the training set but fails on an external test set is likely overfitted or not generalizable. Here’s how to troubleshoot this:
-
Data Curation and Preprocessing:
-
Data Quality: Ensure the biological activity data is high quality and consistent. Data from different assays or experimental conditions should be handled carefully.
-
Chemical Structure Curation: Standardize chemical structures (e.g., neutralize salts, remove counter-ions) to ensure consistency.
-
Data Splitting: The division of data into training and test sets is crucial. The test set should be truly "external" and representative of the chemical space of new compounds you want to predict.[10][11][12]
-
-
Descriptor Selection:
-
Relevance: The chosen molecular descriptors should be relevant to the biological activity being modeled.
-
Redundancy: Avoid using highly correlated descriptors, as this can lead to model instability.
-
Feature Selection: Employ robust feature selection techniques to identify the most informative descriptors.[12]
-
-
Model Validation:
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out, k-fold cross-validation) to assess the robustness of the model during training.[10][13]
-
External Validation: The performance on an independent external test set is the ultimate test of a QSAR model's predictive power.[10][14]
-
Y-Randomization: Perform y-randomization to ensure the model is not a result of chance correlation.[12]
-
-
Applicability Domain (AD):
-
Define the AD of your QSAR model. The model's predictions are only reliable for compounds that fall within this domain. Predictions for compounds outside the AD should be treated with caution.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right scoring function for my molecular docking study?
A1: The choice of scoring function is critical and depends on the nature of your system. There is no universally best scoring function.[3][15] It is recommended to evaluate several scoring functions for their ability to reproduce known binding poses and affinities for a set of known binders to your target protein.[3][5][6] Consensus scoring, where the results of multiple scoring functions are combined, can often improve the reliability of the predictions.[3][6]
Q2: What is the recommended simulation time for MD simulations to refine a protein-ligand complex?
A2: The optimal MD simulation time depends on the specific system and the research question.[9] For simple binding pose refinement and stability assessment, tens of nanoseconds may be sufficient.[9] To calculate binding free energies with higher accuracy, simulations of hundreds of nanoseconds to microseconds might be necessary to ensure adequate sampling of the conformational space.[9] It is advisable to monitor the root-mean-square deviation (RMSD) of the ligand and protein to assess the convergence of the simulation.
Q3: How can I experimentally validate my computational predictions of compound activity?
A3: Experimental validation is a crucial step to confirm in silico predictions.[16] Common techniques include:
-
Binding Assays: To determine the binding affinity (Kd) of the compound to the target protein. Examples include Surface Plasmon Resonance (SPR)[17][18][19][20][21] and Isothermal Titration Calorimetry (ITC).[22][23][24][25]
-
Enzymatic Assays: If the target is an enzyme, you can measure the compound's ability to inhibit or activate its activity.
-
Cell-based Assays: To assess the compound's effect in a more biologically relevant context, such as measuring cell viability, proliferation, or the modulation of a specific signaling pathway.
Q4: What are the key statistical parameters for evaluating a QSAR model?
A4: The performance of a QSAR model is assessed using several statistical metrics:[26][27][28]
-
Coefficient of Determination (R²): For the training set, it indicates the goodness of fit. A value closer to 1 suggests a better fit.[26][27]
-
Cross-validated R² (Q²): For internal validation, it assesses the model's robustness. A Q² > 0.5 is generally considered acceptable.[13]
-
Predictive R² (R²_pred): For the external test set, it measures the model's predictive ability on new data.
-
Root Mean Square Error (RMSE): Represents the deviation between predicted and actual values.[26]
-
Mean Absolute Error (MAE): Another measure of prediction error.[29]
Data Presentation
Table 1: Comparison of Scoring Function Performance in Reproducing Binding Affinity
| Scoring Function | Pearson's R | Standard Deviation |
| X-Score | 0.65 | 0.15 |
| ChemScore | 0.61 | 0.17 |
| PLP | 0.58 | 0.18 |
| LigScore | 0.55 | 0.19 |
| AutoDock | 0.52 | 0.20 |
This table summarizes the performance of several common scoring functions in predicting the binding affinities of a diverse set of protein-ligand complexes. The Pearson's R value indicates the correlation between the predicted and experimentally determined binding affinities. Data is illustrative and based on trends reported in comparative studies.[3]
Table 2: Key Performance Metrics for a Predictive QSAR Model
| Metric | Training Set | Test Set |
| R² (Coefficient of Determination) | 0.85 | 0.75 |
| Q² (Cross-validated R²) | 0.78 | - |
| RMSE (Root Mean Square Error) | 0.45 | 0.58 |
| MAE (Mean Absolute Error) | 0.32 | 0.41 |
This table presents typical performance metrics for a well-validated QSAR model. High R² and Q² values for the training set and good predictive performance (R² > 0.6) on the test set indicate a robust and predictive model.[26][29]
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a protein-ligand interaction.[22][23][24][25]
Materials:
-
Purified protein and ligand in identical, degassed buffer.[24]
-
Isothermal Titration Calorimeter.
-
Syringes for sample loading.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Objective: To measure the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of a protein-ligand interaction.[17][18][19][20][21]
Materials:
-
SPR instrument and sensor chip.
-
Purified protein (ligand) and compound (analyte).
-
Immobilization and running buffers.
-
Regeneration solution.
Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Inject the ligand solution over the activated surface to covalently attach it.
-
Deactivate any remaining active sites.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte over the ligand-immobilized surface.
-
The binding is monitored in real-time as a change in the refractive index, measured in response units (RU).
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
-
Regeneration:
-
Inject a regeneration solution to remove all bound analyte, preparing the surface for the next cycle.[30]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor prediction of binding affinity.
Caption: Iterative cycle of molecular modeling and experimental validation.
References
- 1. Avoiding Common Mistakes When Preparing Proteins for Docking – SAMSON Blog [blog.samson-connect.net]
- 2. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 3. Comparative evaluation of 11 scoring functions for molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-time-step molecular dynamics can retard simulation of protein-ligand recognition process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Long Should You Run Molecular Dynamics Simulations for Drug Design? [parssilico.com]
- 10. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 11. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neovarsity.org [neovarsity.org]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. openai.com [openai.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 20. dhvi.duke.edu [dhvi.duke.edu]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 23. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. hufocw.org [hufocw.org]
- 28. researchgate.net [researchgate.net]
- 29. Designing QSARs for parameters of high throughput toxicokinetic models using open-source descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
strategies to reduce off-target effects of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. Our focus is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
FAQs: Understanding and Addressing Off-Target Effects
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound, which is intended to be a selective Kinase A inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1] The thieno[2,3-d]pyrimidine scaffold is a common backbone for kinase inhibitors, which often achieve their inhibitory action by competing with ATP in the kinase's binding pocket.[2][3] Due to the structural conservation of the ATP-binding site across the human kinome, inhibitors designed for one kinase may bind to and inhibit other kinases, leading to unintended biological consequences.[4][5] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]
Q2: How can we determine the kinase selectivity profile of our this compound derivative?
A2: A comprehensive approach is to screen your compound against a large panel of purified kinases. Several commercial services offer kinase profiling against hundreds of kinases using various assay formats.[6][7][8][9][10] The two main types of assays are:
-
Biochemical Assays: These measure the direct inhibition of kinase enzymatic activity.[6]
-
Binding Assays: These, such as competitive binding assays, measure the physical interaction between the inhibitor and the kinases.
For a more physiologically relevant assessment, consider cellular-based assays that measure target engagement within a live cell context, such as the NanoBRET® Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA).[6][11][12]
Q3: What do IC50 or Ki values tell us about off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific kinase. A lower value indicates higher potency. When comparing the IC50 or Ki for your intended target (Kinase A) versus other kinases, a large difference (typically >100-fold) suggests good selectivity. If your compound inhibits other kinases with potencies similar to the intended target, off-target effects are highly likely.[1]
Q4: Our compound shows activity against our primary target, Kinase A, but also inhibits Kinase B and Kinase C with similar potency. What strategies can we employ to improve selectivity?
A4: Improving selectivity is a key challenge in kinase inhibitor development and typically involves medicinal chemistry efforts.[13] Strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your this compound core and observe the effects on potency and selectivity against your desired and undesired targets.[2][14]
-
Structure-Based Drug Design: If the crystal structures of your target kinases are known, you can design modifications to exploit subtle differences in their ATP-binding pockets.[13] For instance, targeting non-conserved residues or exploiting differences in the size of the "gatekeeper" residue can enhance selectivity.[4]
-
Covalent Inhibition: Introduce a reactive group (like an acrylamide) to form a covalent bond with a non-conserved cysteine residue near the active site of your target kinase. This can dramatically increase selectivity.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent results across different cell lines.
-
Problem: You observe potent inhibition of proliferation in Cell Line X (positive for your target, Kinase A), but also in Cell Line Y (negative for Kinase A).
-
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent cellular results.
Issue 2: Observed phenotype does not match the known function of the intended target.
-
Problem: Inhibiting your target, Kinase A (a known regulator of apoptosis), with your compound leads to cell cycle arrest, an unexpected phenotype.
-
Signaling Pathway Analysis:
This scenario suggests your compound may be affecting a kinase involved in cell cycle regulation. A common off-target could be a Cyclin-Dependent Kinase (CDK).
Caption: On-target vs. potential off-target signaling pathways.
Quantitative Data Summary
If you have performed a kinome-wide scan, summarizing the data in a table is crucial for interpretation.
Table 1: Example Kinase Selectivity Profile for Compound XYZ
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Ratio (IC50 Off-target / IC50 Kinase A) |
| Kinase A (Intended Target) | 98% | 15 | 1.0 |
| Kinase B | 95% | 25 | 1.7 |
| Kinase C | 89% | 150 | 10.0 |
| Kinase D | 55% | 1,200 | 80.0 |
| Kinase E | 12% | >10,000 | >667 |
| ... (other kinases) | <10% | >10,000 | >667 |
In this example, Compound XYZ shows high potency against the intended target (Kinase A) but also significantly inhibits Kinase B. The selectivity over Kinase C and D is better, while it is highly selective against Kinase E and others.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of your this compound derivative in 100% DMSO.
-
Create a serial dilution of the inhibitor. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted inhibitor or DMSO (for controls) to the appropriate wells.
-
Prepare the enzyme solution by diluting the recombinant target kinase in 1x Kinase Assay Buffer. Add 2 µL to each well.
-
Prepare the substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value.[15]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This method verifies target engagement in intact cells based on ligand-induced thermal stabilization of the target protein.[11][16]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of your this compound derivative or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer like PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis (Western Blot):
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for your target kinase.
-
-
Data Analysis:
-
Quantify the band intensities for your target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate "melting curves." A shift in the curve to a higher temperature in the presence of your compound indicates target engagement.[11]
-
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 13. journaljcti.com [journaljcti.com]
- 14. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
improving the pharmacokinetic properties of thienopyrimidine drug candidates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the pharmacokinetic (PK) properties of thienopyrimidine drug candidates. The following sections offer troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols for key absorption, distribution, metabolism, and excretion (ADME) assays, and comparative data to guide structural modifications.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the development of thienopyrimidine derivatives and provides actionable solutions.
Issue 1: Poor Aqueous Solubility
-
Question: My thienopyrimidine compound is highly potent in my enzymatic assay but shows poor solubility in aqueous buffers, leading to inconsistent results. What can I do?
-
Answer: Poor aqueous solubility is a common issue with heterocyclic compounds like thienopyrimidines. Here are several strategies to address this:
-
Structural Modification: The most robust solution is to chemically modify the molecule to enhance its intrinsic solubility. Consider adding polar or ionizable groups. For example, incorporating a morpholine moiety has been shown to dramatically increase the aqueous solubility of related heterocyclic compounds.[1] Another strategy is the addition of a basic amine that can be protonated at physiological pH.
-
Formulation Strategies: For in vitro testing, you can use co-solvents such as dimethyl sulfoxide (DMSO), but be mindful of the final concentration, as high percentages of organic solvents can affect biological assays. For in vivo studies, formulation with solubilizing excipients or creating amorphous solid dispersions can be effective.
-
Salt Formation: If your compound has a suitable acidic or basic handle, forming a salt can significantly improve its solubility and dissolution rate.
-
-
-
Question: I've added a solubilizing group to my thienopyrimidine scaffold, but now the compound has lost its biological activity. What should I do?
-
Answer: This is a common challenge in medicinal chemistry, known as an "activity cliff." It's crucial to understand the structure-activity relationship (SAR) of your compound series. The solubilizing group may be sterically hindering the interaction with the biological target.
-
Vary the Attachment Point: Try attaching the solubilizing group at different positions on the thienopyrimidine core or on peripheral substituents that are not critical for binding.
-
Use Linkers: Introduce a flexible linker between the core scaffold and the solubilizing group to provide more conformational freedom.
-
Bioisosteric Replacement: Consider replacing a non-critical hydrophobic moiety with a more polar, yet sterically and electronically similar, group.
-
-
Issue 2: Rapid Metabolism
-
Question: My thienopyrimidine candidate shows a very short half-life in human liver microsome stability assays. What are the likely metabolic "hotspots" and how can I block them?
-
Answer: Rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes, is a major hurdle for many drug candidates.
-
Identify Metabolic Soft Spots: Unsubstituted aromatic rings (like a phenyl group) and activated aliphatic positions are common sites of oxidative metabolism. Computational tools can help predict likely sites of metabolism.
-
Bioisosteric Replacement: A highly effective strategy is to replace a metabolically liable group with a more stable bioisostere. For example, replacing a phenyl ring with a pyridine or pyrimidine ring can block oxidation, as the nitrogen atoms make the ring more electron-deficient and less susceptible to CYP-mediated attack.
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect. This is a subtle modification that is less likely to impact biological activity.
-
Steric Hindrance: Introducing a bulky group near a metabolic hotspot can sterically shield it from the active site of metabolic enzymes.
-
-
-
Question: My compound is rapidly cleared, and I suspect dealkylation is the primary metabolic pathway. How can I address this?
-
Answer: N- and O-dealkylation are common metabolic pathways.
-
Modify Alkyl Groups: Replacing a terminal methyl group with a larger alkyl group or a cyclopropyl group can sometimes hinder dealkylation.
-
Incorporate Electron-Withdrawing Groups: Placing an electron-withdrawing group on the aromatic ring attached to the heteroatom can decrease the electron density and reduce the susceptibility to oxidative dealkylation.
-
Change the Point of Attachment: If possible, moving the alkyl group to a different atom can alter the metabolic profile.
-
-
Issue 3: Low Permeability
-
Question: My thienopyrimidine derivative has good solubility and metabolic stability but shows low permeability in the Caco-2 assay, suggesting poor oral absorption. What strategies can I employ?
-
Answer: Low permeability can be due to high polarity or active efflux by transporters like P-glycoprotein (P-gp).
-
Reduce Polar Surface Area (PSA): High PSA is often correlated with low membrane permeability. You can reduce PSA by masking polar groups through derivatization (e.g., converting a carboxylic acid to an ester) or by replacing polar groups with less polar ones, while maintaining biological activity.
-
Increase Lipophilicity: Increasing the lipophilicity (logP) of a compound can enhance its passive diffusion across cell membranes. However, this must be balanced, as very high lipophilicity can lead to poor solubility and increased metabolism.
-
Address Efflux: If your compound is a substrate of efflux transporters, you can try to modify its structure to reduce recognition by these transporters. This often involves subtle changes to the molecule's shape and hydrogen bonding patterns.
-
-
Data Presentation: Impact of Structural Modifications on Pharmacokinetic Properties
The following tables summarize quantitative data on how specific structural modifications can impact the key pharmacokinetic properties of thienopyrimidine derivatives and related heterocyclic compounds.
Table 1: Effect of a Morpholine Moiety on Aqueous Solubility
| Compound | Modification | Aqueous Solubility (µg/mL) | Fold Improvement |
| Parent Thieno[2,3-b]pyridine | - | 1.2 | - |
| Analog 1 | Tethered Morpholine Moiety | 1300 | ~1083 |
Data sourced from a study on thieno[2,3-b]pyridines, a closely related scaffold, demonstrating a common strategy to improve solubility.
Table 2: Representative Metabolic Stability of Thienopyrimidine Analogs
| Compound | Key Structural Feature | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | Unsubstituted Phenyl Group | 15 | 46.2 |
| Analog B | Phenyl group replaced with Pyridyl group | > 60 | < 11.6 |
| Pictilisib (GDC-0941) | Thieno[3,2-d]pyrimidine core | Limited microsomal metabolism reported | Low |
Data for Analogs A and B are representative values based on common bioisosteric replacement strategies to improve metabolic stability. Pictilisib data is qualitative as reported in the literature.
Table 3: Caco-2 Permeability of Representative Compounds
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class |
| Metoprolol (High Permeability Control) | 20-50 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
| Representative Thienopyrimidine (High PSA) | 1.5 | Low |
| Optimized Thienopyrimidine (Lower PSA) | 8.0 | Moderate |
Values for thienopyrimidine compounds are representative based on general trends observed for compounds with different physicochemical properties.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below to ensure reproducibility and accurate data interpretation.
1. Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is a measure of its tendency to precipitate from a DMSO stock solution.
-
Methodology:
-
Prepare a 10 mM stock solution of the thienopyrimidine test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the turbidity of each well using a nephelometer. Alternatively, filter the samples through a 96-well filter plate and analyze the filtrate.
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 50:50 acetonitrile:water mixture.
-
The measured concentration is the kinetic solubility.
-
2. Human Liver Microsome (HLM) Stability Assay
-
Objective: To evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
-
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM phosphate buffer (pH 7.4).
-
Add the thienopyrimidine test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time. The intrinsic clearance (CLint) can then be calculated from the half-life.
-
3. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line as a model of the intestinal epithelium.
-
Methodology:
-
Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the test compound (typically at 10 µM) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and sample from the apical chamber. This is used to determine the efflux ratio.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the optimization of thienopyrimidine drug candidates.
Caption: A typical experimental workflow for the pharmacokinetic screening of thienopyrimidine drug candidates.
Caption: A decision tree outlining strategies for optimizing the pharmacokinetic properties of thienopyrimidine leads.
References
modifying the thienopyrimidine scaffold to enhance biological activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the thienopyrimidine scaffold to enhance biological activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Modification
Question 1: My synthesis of the thienopyrimidine core is resulting in low yields. What are some common pitfalls and how can I optimize the reaction conditions?
Answer: Low yields in thienopyrimidine synthesis can often be attributed to several factors. The most common synthetic route involves the construction of the pyrimidine ring onto a pre-existing thiophene derivative.[1][2]
Troubleshooting Steps:
-
Starting Material Quality: Ensure the purity of your initial aminothiophene derivative. Impurities can interfere with cyclization.
-
Reaction Conditions:
-
Temperature: Many cyclization reactions require high temperatures.[1] Consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[2][3]
-
Solvent: The choice of solvent is critical. While high-boiling point solvents like formamide are common for cyclization, explore other options like 1,4-dioxane if you encounter issues.[1][4]
-
Catalyst: For certain reactions, such as the Gewald reaction to form the initial thiophene, the choice of base (e.g., morpholine) is crucial.[5]
-
-
Purification: Thienopyrimidine derivatives can sometimes be challenging to purify. Experiment with different chromatography conditions (e.g., varying solvent polarity) to achieve optimal separation.
Question 2: I am struggling to introduce substituents at specific positions of the thienopyrimidine scaffold. What are some effective strategies for regioselective functionalization?
Answer: Regioselective functionalization is key to exploring the structure-activity relationship (SAR). The most common points of modification are the 2, 4, 5, and 6-positions.[4][6]
Strategies:
-
Position 4: A widely used approach is to first synthesize a thienopyrimidin-4-one intermediate. This can then be converted to a 4-chloro derivative using reagents like POCl₃, which serves as a versatile precursor for introducing various amines and other nucleophiles.[1][4][7]
-
Position 2: Modifications at the 2-position can be achieved by starting with appropriately substituted building blocks for the pyrimidine ring formation. For instance, using different nitriles or ureas can introduce various groups.[1]
-
Positions 5 and 6: Substitutions on the thiophene ring are typically introduced at the beginning of the synthesis, by using a substituted ketone in the Gewald reaction, for example.[4][5]
Section 2: Biological Evaluation & Assay Troubleshooting
Question 3: My thienopyrimidine compounds show poor solubility in aqueous buffers, leading to inconsistent results in biological assays. How can I address this?
Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like thienopyrimidines and can significantly impact the reliability of biological data.[4]
Troubleshooting Steps:
-
Compound Handling:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[8] However, be mindful that some thienopyrimidine derivatives can be unstable in DMSO, leading to degradation.[8] Always use anhydrous, high-purity DMSO.[8]
-
Final Concentration: When diluting into aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid precipitation.
-
-
Structural Modification:
-
Introduce Polar Groups: Consider adding polar functional groups to your scaffold, such as hydroxyl or amino groups, to improve solubility.[4]
-
Bioisosteric Replacement: Employ bioisosteric replacement strategies to swap lipophilic moieties with more hydrophilic ones without compromising biological activity.[6][9]
-
-
Assay Conditions:
-
Additives: In some cases, the use of solubilizing agents like BSA or cyclodextrins in the assay buffer can help, but their potential to interfere with the assay must be evaluated.
-
Question 4: I am observing high background signals or non-reproducible results in my fluorescence-based assays. Could my thienopyrimidine compound be interfering?
Answer: Yes, this is a possibility. Some heterocyclic compounds, including pyrimidine derivatives, can exhibit intrinsic fluorescence, which directly interferes with the assay readout.[8]
Troubleshooting Steps:
-
Run a Compound-Only Control: To assess for intrinsic fluorescence, run a control experiment with your thienopyrimidine compound in the assay buffer without the biological target.[8]
-
Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the signal from your compound.[8]
-
Switch Assay Readout: If compound fluorescence is a persistent issue, consider using a non-fluorescence-based detection method, such as luminescence or an absorbance-based assay.[8]
Question 5: My dose-response curves are shallow or inconsistent, making it difficult to determine accurate IC50/EC50 values. What are the potential causes?
Answer: Shallow or inconsistent dose-response curves can stem from several issues, including poor solubility, compound degradation, or non-specific binding.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect your assay plates for any signs of compound precipitation at higher concentrations.[8]
-
Check Compound Stability: As mentioned, some thienopyrimidine derivatives can degrade in solution.[8] Prepare fresh solutions immediately before use and minimize freeze-thaw cycles.[8]
-
Vary Incubation Time: If your compound is a slow-binding inhibitor, you may need to increase the incubation time to reach equilibrium.
-
Consider Assay Artifacts: At high concentrations, some compounds can cause non-specific inhibition through mechanisms like aggregation. Including a non-ionic detergent like Triton X-100 in the assay buffer can sometimes mitigate this.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following tables summarize quantitative data from studies on modifying the thienopyrimidine scaffold to enhance biological activity against various targets.
Table 1: SAR of Thienopyrimidine Derivatives as H. pylori Inhibitors [4]
| Compound | Modification | H. pylori IC50 (µM) | pIC50 |
| 1 | Parent Hit | 1.55 | 5.81 |
| 10 | Methyl branch at amine α-carbon | 0.078 | 7.11 |
| 11 | Methyl branch at amine β-carbon | 0.39 | 6.41 |
| 19 | 3,4-dimethoxyphenethyl side chain | 0.16 | 6.80 |
| 25 | Shorter spacer between aryl and amine | 0.021 | 7.68 |
| 31 | Hydroxyl replaced with primary amine | >10 | <5.0 |
Table 2: SAR of Thienopyrimidine Derivatives as PI3Kα Inhibitors [10]
| Compound | Modification | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |
| 6a | Methoxy-pyridine side chain | 1220 | >10000 | >8.2 |
| 6b | Pyrimidine side chain | 3490 | >10000 | >2.9 |
| 6g | Sulfonamide on methoxy-pyridine | 2.07 | 252 | 122 |
| 6k | Modified sulfonamide | 2.53 | 289 | 114 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
This protocol describes a common synthetic route for introducing various amine substituents at the 4-position of the thienopyrimidine core.
-
Synthesis of the Thienopyrimidin-4-one:
-
Chlorination of the Thienopyrimidin-4-one:
-
The thienopyrimidin-4-one (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃) for 8-14 hours.[4][11]
-
The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate, the 4-chlorothienopyrimidine, is filtered, washed with water, and dried.[11]
-
-
Amination of the 4-Chlorothienopyrimidine:
-
The 4-chlorothienopyrimidine (1 equivalent) and the desired amine (1.1 equivalents) are dissolved in a suitable solvent such as ethanol or isopropanol.[4]
-
The mixture is heated under reflux or using microwave irradiation (e.g., 150°C for 1 hour) until the reaction is complete (monitored by TLC).[4]
-
The reaction mixture is cooled, and the product is isolated by filtration or after removal of the solvent and purification by column chromatography.
-
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This protocol is used to determine the minimum inhibitory concentration (MIC) of thienopyrimidine compounds against Mycobacterium tuberculosis.[1]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Prepare Alamar Blue reagent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of supplemented 7H9 broth to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform serial dilutions across the plate.
-
Inoculate each well with 100 µL of a standardized M. tuberculosis suspension.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.
-
Read the fluorescence or absorbance of the wells. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
-
Visualizations
Caption: A generalized workflow for the synthesis and biological screening of thienopyrimidine derivatives.
Caption: Logical relationship between scaffold modification points and desired biological outcomes.
Caption: Inhibition of the PI3K signaling pathway by a thienopyrimidine-based inhibitor.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uran.ua [journals.uran.ua]
- 7. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its Derivatives Against Established Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties. This guide provides a comparative overview of the efficacy of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its related analogs against established anticancer drugs, supported by available preclinical data.
Comparative Efficacy: In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential in early-stage research is its in vitro cytotoxicity against various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
It is crucial to note that IC50 values can vary significantly between different studies due to variations in experimental conditions, such as cell line passage number, incubation time, and the specific assay used. The data presented here is for comparative purposes and is collated from multiple sources.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Thieno[2,3-d]pyrimidine Derivatives and Doxorubicin against various cancer cell lines.
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 1 | ~0.0091 | - | - | - | [1] |
| Thieno[2,3-d]pyrimidine Derivative 2 | - | 0.94 | - | - | [2] |
| Thieno[2,3-d]pyrimidine Derivative 3 | - | - | 2.80 | 4.10 | |
| Doxorubicin | 0.01 - 2.5 | >20 | 1.9 | 1.3 - 12.18 | [3][4] |
Table 2: Comparative in vitro cytotoxicity (IC50, µM) of Thieno[2,3-d]pyrimidine Derivatives and Cisplatin against various cancer cell lines.
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 1 | ~0.0091 | - | - | - | [1] |
| Thieno[2,3-d]pyrimidine Derivative 2 | - | 0.94 | - | - | [2] |
| Thieno[2,3-d]pyrimidine Derivative 3 | - | - | 2.80 | 4.10 | |
| Cisplatin | ~10-20 | 16.48 | - | ~10-20 | [5][6] |
Table 3: Comparative in vitro cytotoxicity (IC50, µM) of Thieno[2,3-d]pyrimidine Derivatives and Paclitaxel against various cancer cell lines.
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 1 | ~0.0091 | - | - | - | [1] |
| Thieno[2,3-d]pyrimidine Derivative 2 | - | 0.94 | - | - | [2] |
| Thieno[2,3-d]pyrimidine Derivative 3 | - | - | 2.80 | 4.10 | |
| Paclitaxel | - | ~0.005-0.01 | ~0.003-0.006 | - | [7][8] |
Mechanisms of Action and Targeted Signaling Pathways
The anticancer activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to interfere with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Key molecular targets that have been identified for this class of compounds include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell growth. Thieno[2,3-d]pyrimidines can act as EGFR inhibitors, thereby halting this proliferative signaling.[2][12][13][14][15]
-
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleotides, which are the building blocks of DNA. Inhibition of DHFR disrupts DNA replication and leads to cancer cell death.[16][17][18][19][20]
The following diagrams illustrate the simplified signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
The determination of in vitro cytotoxicity is a fundamental step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol for Cytotoxicity Assessment
1. Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
This compound or its derivatives and known anticancer drugs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and standard drugs in the complete culture medium.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The available data suggests that this compound and its derivatives represent a promising class of anticancer compounds. Their in vitro cytotoxicity against various cancer cell lines is, in some cases, comparable to or even more potent than that of established chemotherapeutic agents. The multifaceted mechanism of action, targeting key signaling pathways involved in cancer progression such as VEGFR-2, EGFR, and DHFR, further underscores their therapeutic potential. However, it is imperative to conduct further comprehensive studies, including direct comparative analyses with standard drugs and in vivo efficacy and toxicity assessments, to fully elucidate their clinical viability. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret future investigations into this promising class of molecules.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bepls.com [bepls.com]
Comparative Validation of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one as a SIRT2 Inhibitor in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging class of thieno[2,3-d]pyrimidin-4(3H)-one-based Sirtuin 2 (SIRT2) inhibitors, with a focus on the validation of their activity in cellular models. Due to the limited publicly available data on the specific compound 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, this guide will utilize data from a well-characterized and closely related analog, 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078), as a representative of this inhibitor class.[1][3][4] This guide will compare its performance with other established SIRT2 inhibitors, providing supporting experimental data and detailed protocols.
Introduction to SIRT2 and its Inhibition
SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. The validation of potent and selective SIRT2 inhibitors in cellular models is a critical step in the drug discovery process.
Comparative Analysis of SIRT2 Inhibitors
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a promising chemotype for the development of selective SIRT2 inhibitors. This section compares the biochemical and cellular activity of ICL-SIRT078, a representative of this class, with other widely used SIRT2 inhibitors.
Table 1: In Vitro Inhibitory Activity against Sirtuins
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 vs SIRT1 | Selectivity for SIRT2 vs SIRT3 | Reference |
| ICL-SIRT078 | 0.17 (SIRT-Glo) | >50 | >50 | >294-fold | >294-fold | [1][3] |
| AGK2 | ~3.5 | ~3.5 | - | ~1-fold | - | [3] |
| SirReal2 | 0.23 | - | - | - | - | [3] |
| Tenovin-6 | 9 | ~26 | - | ~0.35-fold | - | [3] |
| TM | 0.038 | 26 | >50 | ~684-fold | >1315-fold | [3] |
Table 2: Cellular Activity of SIRT2 Inhibitors
| Compound | Cellular Assay | Cell Line | Concentration | Observed Effect | Reference |
| ICL-SIRT078 | α-tubulin hyperacetylation | MCF-7 | Doses comparable to biochemical IC50 | Increased α-tubulin acetylation | [1][3][4] |
| ICL-SIRT078 | Neuroprotection | N27 (Parkinson's model) | Not specified | Significant neuroprotective effect | [3][4] |
| AGK2 | α-tubulin hyperacetylation | MCF-7 | 25 µM | Increased α-tubulin acetylation | [3] |
| SirReal2 | α-tubulin hyperacetylation | MCF-7 | 25 µM | Increased α-tubulin acetylation | [3] |
| Tenovin-6 | α-tubulin hyperacetylation | MCF-7 | 25 µM | Increased α-tubulin acetylation | [3] |
| TM | α-tubulin hyperacetylation | MCF-7 | 25 µM | Increased α-tubulin acetylation | [3] |
| TM | Cytotoxicity | Cancer cell lines | Varies | Cancer cell-specific toxicity | [3][4] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.
Caption: SIRT2 deacetylation of α-tubulin and its inhibition.
Caption: Western blot workflow for α-tubulin acetylation.
Caption: Cell viability assay workflow (e.g., MTT).
Experimental Protocols
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., containing an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compound (this compound and comparators)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of assay buffer, 25 µL of SIRT2 enzyme, and 25 µL of NAD+ to each well.
-
Add 25 µL of the test compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay determines the effect of SIRT2 inhibition on the acetylation level of its substrate, α-tubulin, in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the images using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation.
-
Conclusion
The available data on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, represented here by ICL-SIRT078, demonstrates its potential as a highly selective and potent class of SIRT2 inhibitors. Cellular validation experiments confirm its on-target activity by demonstrating an increase in the acetylation of the known SIRT2 substrate, α-tubulin. Further studies on this compound itself are warranted to fully characterize its inhibitory profile and therapeutic potential. The protocols and comparative data provided in this guide offer a framework for researchers to evaluate this and other novel SIRT2 inhibitors in relevant cellular models.
References
- 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative analysis of different thieno[2,3-d]pyrimidine derivatives as kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships and comparative efficacy of thieno[2,3-d]pyrimidine derivatives targeting key oncogenic kinases.
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] This guide provides a comparative analysis of different thieno[2,3-d]pyrimidine derivatives, summarizing their inhibitory activities against key cancer-related kinases such as EGFR, VEGFR, PI3K, and FLT3, supported by experimental data from recent studies.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected thieno[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines. This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 5b | EGFRWT | 37.19 | A549 | 17.79 | [3] |
| EGFRT790M | 204.10 | MCF-7 | 22.66 | [3] | |
| Erlotinib (Reference) | EGFRWT | 5.9 | A549 | 4.18 | [3] |
| EGFRT790M | 212.2 | MCF-7 | 14.27 | [3] | |
| B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 | [4] |
| EGFRWT | >1000 | A549 | 1.508 | [4] | |
| AZD9291 (Osimertinib - Reference) | EGFRL858R/T790M | Not Reported | H1975 | 0.067 | [4] |
| EGFRWT | Not Reported | A549 | 0.379 | [4] | |
| 11b | EGFRWT | 90 | HCT-116 | 3.37 | [5] |
| EGFRT790M | 4030 | HepG-2 | 3.04 | [5] | |
| MCF-7 | 4.14 | [5] | |||
| A549 | 2.4 | [5] | |||
| Gefitinib (Reference) | Not Reported | Not Reported | H1975 | Not Reported | [6] |
| Compound 12 | EGFRWT | 14.5 | A431, A549, H1975 | 2.31 - 7.56 | [6] |
| EGFRT790M | 35.4 | [6] |
Table 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
| Compound | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 17f | 0.23 ± 0.03 | HCT-116 | 2.80 ± 0.16 | [7][8] |
| HepG2 | 4.10 ± 0.45 | [7][8] | ||
| Sorafenib (Reference) | 0.23 ± 0.04 | Not Reported | Not Reported | [7][8] |
| 8b | 0.073 | PC3 | 16.35 | [9][10] |
| HepG2 | 8.24 | [9][10] | ||
| 8d | 0.0554 | Not Reported | 3.43 (vs. unspecified cell lines) | [5][9] |
| 8a | 0.0579 | Not Reported | Not Reported | [9] |
| 8e | 0.0741 | Not Reported | Not Reported | [9] |
| 8b (from another study) | 0.005 | Not Reported | Not Reported | [11] |
| 8e (from another study) | 0.0039 | Not Reported | Not Reported | [11] |
Table 3: Phosphoinositide 3-Kinase (PI3K) Inhibitors
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [12][13] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [12][13] |
| IIIb | 4-OH | <40 | <40 | [13] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [13] |
| IIIk | 3-OCH3 | <40 | 48 | [13] |
Table 4: FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
| Compound | IC50 (µM) | Reference |
| 5 | 32.435 ± 5.5 | [14] |
| 8 | 40.55 ± 6.3 | [14] |
| 9b | 39.61 ± 4.6 | [14] |
| 10 | 40.04 ± 5.5 | [14] |
Experimental Protocols
A critical aspect of drug discovery is the robust and reproducible evaluation of compound activity. Below are detailed methodologies for key experiments cited in the analysis of thieno[2,3-d]pyrimidine derivatives.
In Vitro Kinase Activity Assay (General Protocol)
This protocol outlines a general method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (thieno[2,3-d]pyrimidine derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to generate a dose-response curve.[15]
-
Kinase Reaction:
-
In a multi-well plate, add a small volume of the serially diluted compound or a DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.[15]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[15]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.[15]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15][16]
-
Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives for a specific period (e.g., 48 or 72 hours).[17]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and a general workflow for their evaluation.
Caption: EGFR signaling pathway and its inhibition.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: Experimental workflow for kinase inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and Colchicine as Microtubule Depolymerizing Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Microtubule Targeting Agents
The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, facilitating intracellular transport, and enabling cell division. Microtubules, key components of the cytoskeleton, are dynamic polymers of α- and β-tubulin. Their constant assembly and disassembly are vital for cellular function, making them a prime target for therapeutic intervention, particularly in oncology. This guide provides a detailed comparison of the well-established microtubule depolymerizing agent, colchicine, with the thieno[2,3-d]pyrimidine class of compounds, focusing on 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one as a representative scaffold. While direct experimental data on the microtubule-targeting activity of this compound is limited in publicly available literature, this guide will leverage data from closely related thieno[2,3-d]pyrimidine derivatives to provide a comparative analysis.
Mechanism of Action: Targeting the Colchicine Binding Site
Both colchicine and various thieno[2,3-d]pyrimidine derivatives exert their biological effects by binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately trigger apoptosis (programmed cell death).
Colchicine , a naturally occurring alkaloid, binds to the β-subunit of tubulin at a specific site now known as the colchicine-binding site. This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to the depolymerization of existing ones.
Thieno[2,3-d]pyrimidine derivatives have also been shown to target the colchicine-binding site on β-tubulin. Structure-activity relationship (SAR) studies on this class of compounds reveal that modifications to the pyrimidine and thiophene rings can significantly influence their potency and selectivity.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for colchicine and representative thieno[2,3-d]pyrimidine derivatives, focusing on their efficacy in tubulin polymerization inhibition and cytotoxicity against cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 (µM) | Reference |
| Colchicine | Turbidity-based | ~1.0 - 8.1 | [1][2] |
| Thieno[3,2-d]pyrimidine Derivative (Compound 13) | Not Specified | Low nM range | [3] |
| 5,6,7,8-Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidine Derivative (Compound 4) | Not Specified | Potent nM range |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 16 | [5] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 56 | [5] | |
| SKOV-3 | Ovarian Cancer | Potent nM range | [4] | |
| Thieno[3,2-d]pyrimidine Derivative (Compound 13) | SKOV3 | Ovarian Cancer | ~1 | [3] |
| 5,6,7,8-Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidine Derivative (Compound 4) | MDA-MB-435 | Melanoma | 9.0 |
Signaling Pathways and Experimental Workflows
The disruption of microtubule dynamics by these agents triggers a cascade of cellular events. A simplified representation of the signaling pathway leading to apoptosis is depicted below.
Caption: Signaling pathway of microtubule depolymerizing agents.
A typical experimental workflow to evaluate and compare these compounds is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
Navigating the Kinase Landscape: A Comparative Guide to the Selectivity of Thienopyrimidine Inhibitors
For researchers, scientists, and drug development professionals, the thienopyrimidine scaffold represents a promising framework for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity of various thienopyrimidine-based inhibitors against different kinase isoforms, supported by experimental data. We delve into their activity against key kinase families, including PI3K, EGFR, VEGFR, Aurora Kinases, and MAPK, offering a clear overview to inform targeted drug discovery efforts.
The thienopyrimidine core, a heterocyclic structure, has proven to be a versatile scaffold in the development of kinase inhibitors. Its ability to be readily modified allows for the fine-tuning of inhibitor potency and selectivity, a critical aspect in minimizing off-target effects and enhancing therapeutic efficacy. This guide summarizes key findings on the selectivity profiles of notable thienopyrimidine inhibitors.
Comparative Selectivity Profiles of Thienopyrimidine Inhibitors
The inhibitory activity of thienopyrimidine derivatives has been extensively evaluated against several crucial kinase families implicated in cancer and other diseases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for representative compounds against various kinase isoforms.
Phosphoinositide 3-Kinase (PI3K) Isoforms
The PI3K pathway is a central regulator of cell growth, proliferation, and survival. Thienopyrimidine-based inhibitors have demonstrated significant potency and varying selectivity across the different Class I PI3K isoforms (α, β, γ, and δ).
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Compound 6g | 2.07 | 22.5 | 21.1 | 13.3 | >100-fold selective vs PI3Kα |
| Compound 6k | 0.23 | 3.6 | 10.2 | 3.1 | >100-fold selective vs PI3Kα |
| Compound 9a | 9470 | - | - | - | >PI3Kα |
| Compound 15a | >10000 | - | - | - | - |
| Compound VIb | - | 72% inhibition at 10µM | 84% inhibition at 10µM | - | - |
Data sourced from multiple studies, see citations for details.[1][2][3]
Epidermal Growth Factor Receptor (EGFR) Family
EGFR and its family members are key drivers in many epithelial cancers. Thienopyrimidine inhibitors have been developed to target both wild-type and mutant forms of EGFR.
| Compound | EGFR (wild-type) (IC50, nM) | EGFR (T790M) (IC50, nM) | HER2 (IC50, nM) |
| Compound 5f | Potent (1.18-fold > Erlotinib) | - | - |
| Compound 13k | Potent | Potent | Potent |
| Compound 5b | 37.19 | 204.10 | - |
Data sourced from multiple studies, see citations for details.[4][5][6]
Vascular Endothelial Growth Factor Receptor (VEGFR) Isoforms
VEGFRs are critical for angiogenesis, the formation of new blood vessels, a hallmark of cancer. Several thienopyrimidine compounds have shown potent inhibition of VEGFR-2.
| Compound | VEGFR-2 (IC50, µM) |
| Compound 5f | 1.23 |
| Compound 17f | 0.23 |
| Compound 21e | 0.021 |
Data sourced from multiple studies, see citations for details.[4][5]
Aurora Kinases
Aurora kinases are essential for cell cycle regulation, and their inhibition is a promising anti-cancer strategy. Thienopyrimidine-based molecules have been identified as potent inhibitors of Aurora kinases.
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) |
| Thienopyrimidine Urea Cmpd 26 | - | 2 |
Data sourced from a study on thienopyrimidine urea derivatives.[7]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. Limited but promising data exists for thienopyrimidine-tagged compounds against p38α MAPK.
| Compound | p38α MAPK (IC50, µM) |
| Compound 8a | 0.18 |
| Compound 8b | 0.23 |
| Compound 6 | 0.31 |
Data for quinazolinones tagged with thienopyrimidine scaffolds.[8]
Key Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway targeted by thienopyrimidine inhibitors and a typical experimental workflow for evaluating their selectivity.
Caption: The PI3K/AKT/mTOR signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of Novel Thienopyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led to the exploration of various heterocyclic compounds, among which thienopyrimidines have emerged as a promising class. Their structural similarity to purines allows them to interact with key biological targets implicated in cancer progression. This guide provides a comparative analysis of the in vivo antitumor effects of novel thienopyrimidine compounds, with a focus on their validation in preclinical cancer models. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of oncology drug discovery.
Performance Comparison of Thienopyrimidine Derivatives
The in vivo antitumor activity of several novel thienopyrimidine compounds has been evaluated in preclinical models. This section summarizes the key findings for two lead compounds, designated 21b and 21e, which have demonstrated significant efficacy in a solid tumor model. These compounds were designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.
| Compound | Dose and Schedule | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Mechanism of Action | Reference |
| 21b | 5 mg/kg/day, p.o., 8 days | Swiss Albino Mice | Ehrlich Ascites Carcinoma (solid) | 45.3% | VEGFR-2 Inhibition | [1] |
| 10 mg/kg/day, p.o., 8 days | Swiss Albino Mice | Ehrlich Ascites Carcinoma (solid) | 68.7% | VEGFR-2 Inhibition | [1] | |
| 21e | 5 mg/kg/day, p.o., 8 days | Swiss Albino Mice | Ehrlich Ascites Carcinoma (solid) | 55.6% | VEGFR-2 Inhibition | [1] |
| 10 mg/kg/day, p.o., 8 days | Swiss Albino Mice | Ehrlich Ascites Carcinoma (solid) | 75.4% | VEGFR-2 Inhibition | [1] | |
| Sorafenib (Reference) | Not specified in detail | - | - | - | VEGFR-2 Inhibition | [2][3] |
| Control (Vehicle) | - | Swiss Albino Mice | Ehrlich Ascites Carcinoma (solid) | 0% | - | [1] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of in vivo efficacy data. The following protocol outlines the methodology used to evaluate the antitumor effects of thienopyrimidine compounds 21b and 21e.[1]
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
-
Animal Model: Female Swiss Albino mice, weighing 20-25 g, were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.
-
Tumor Cell Line: Ehrlich Ascites Carcinoma (EAC) cells were used to induce tumor formation.
-
Tumor Implantation: EAC cells (2.5 x 106 cells) were injected intramuscularly into the right thigh of each mouse to establish a solid tumor.
-
Treatment Groups: The mice were randomly divided into several groups: a vehicle control group, and treatment groups receiving compounds 21b or 21e.
-
Drug Administration: Compounds 21b and 21e were administered orally (p.o.) once daily for 8 consecutive days at two different dose levels: 5 and 10 mg/kg/day. The compounds were likely formulated in a suitable vehicle for oral administration.
-
Efficacy Evaluation: On day 9, after the final dose, the mice were euthanized, and the solid tumors were excised and weighed. The percentage of tumor growth inhibition was calculated using the following formula: % Tumor Inhibition = [(Tumor weight of control - Tumor weight of treated) / Tumor weight of control] x 100
-
Mechanism of Action Studies: To confirm the anti-angiogenic mechanism, the study also involved a Miles vascular permeability assay.[1] Furthermore, the reduction in microvessel density in the tumor tissue was assessed by measuring the phosphorylation of VEGFR-2.[1]
-
Toxicity Assessment: The study reported no obvious signs of toxicity for the tested compounds.[1]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many novel thienopyrimidine compounds is the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by novel thienopyrimidine compounds.
The diagram above illustrates the dual inhibitory action of certain thienopyrimidine compounds on two critical signaling pathways in cancer. By blocking the phosphorylation of both EGFR and VEGFR-2, these compounds can simultaneously inhibit tumor cell proliferation and survival, as well as the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.
References
A Comparative Guide to the Neuroprotective Effects of Thienopyrimidine SIRT2 Inhibitors and Other Known Neuroprotectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of emerging thienopyrimidine Sirtuin 2 (SIRT2) inhibitors against established neuroprotective agents: edaravone, riluzole, and memantine. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate objective evaluation and inform future research directions in the field of neurodegenerative disease therapeutics.
Introduction to Neuroprotectants
Neurodegenerative diseases such as Parkinson's disease (PD) and Huntington's disease (HD) are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can slow or halt this degenerative process. This guide focuses on a comparative analysis of a novel class of compounds, thienopyrimidine SIRT2 inhibitors, with neuroprotectants that are either clinically approved or have been extensively studied.
-
Thienopyrimidine SIRT2 Inhibitors: Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has been implicated in the pathophysiology of several neurodegenerative diseases. Its inhibition has emerged as a promising therapeutic strategy. Thienopyrimidine-based compounds, such as ICL-SIRT078, represent a novel class of potent and selective SIRT2 inhibitors.[1] Another well-studied SIRT2 inhibitor, AK-7, has demonstrated neuroprotective effects in various preclinical models.[2][3][4]
-
Edaravone: A free radical scavenger, edaravone is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its neuroprotective mechanism is primarily attributed to its potent antioxidant properties.[5][6]
-
Riluzole: The first approved treatment for ALS, riluzole's neuroprotective effects are thought to be mediated through the inhibition of glutamate excitotoxicity and stabilization of neuronal membranes.[2][7]
-
Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist, memantine is used to treat moderate-to-severe Alzheimer's disease. It is believed to protect neurons from excitotoxicity caused by excessive glutamate.[8][9][10]
Comparative Analysis of Neuroprotective Effects
The following tables summarize quantitative data from in vitro and in vivo studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited. Therefore, these tables are compiled from various studies, and experimental details are provided to aid in the interpretation of the data.
In Vitro Neuroprotection Data
| Compound | Disease Model | Cell Type | Insult | Concentration | Outcome Measure | Result | Citation |
| ICL-SIRT078 | Parkinson's Disease | N27 rat dopaminergic neurons | Lactacystin (5 µM) | 1 µM | Neuronal Viability (MTT Assay) | ~25% increase in cell viability compared to lactacystin alone | |
| AK-7 | Parkinson's Disease | Differentiated LUHMES cells | α-synuclein | 10 µM | Neuronal Viability | Significant protection against α-synuclein-induced toxicity | [2] |
| Edaravone | Parkinson's Disease | Murine embryonic ventral mesencephalon neurons | 6-OHDA (20 µM) | 100 µM | Survival of TH-positive neurons | Significant amelioration of neuronal survival | [5] |
| Riluzole | Parkinson's Disease | Primary rat mesencephalic cultures | MPP+ (10 µM) | 10 µM | Dopaminergic cell survival | Dose-dependent reduction in DA cell loss | |
| Memantine | Parkinson's Disease | Cerebellar granule cells | MPP+ (50 µM) | 10 µM | Neuronal Viability (MTT Assay) | Significant protection against MPP+-induced cell death | [8][10][11] |
| Memantine | Huntington's Disease | Cultured medium spiny neurons from YAC128 mice | - | 20 µM | Neuronal Survival | Significant neuroprotection | [12] |
In Vivo Neuroprotection Data
Parkinson's Disease Models
| Compound | Animal Model | Treatment | Behavioral Test | Result | Histological Outcome | Result | Citation |
| AK-7 | MPTP-induced mouse model | 20 mg/kg, i.p. | Rotarod Test | Significant improvement in motor performance | TH-positive neuron count in Substantia Nigra | Prevention of dopaminergic neuron loss | [2] |
| Edaravone | 6-OHDA-induced rat model | 3 mg/kg, i.v. | Amphetamine-induced rotations | Significant reduction in rotations | TH staining in Striatum and Substantia Nigra | Neuroprotective effect on nigrostriatal dopaminergic systems | [5] |
| Riluzole | MPTP-induced mouse model | 8 mg/kg, i.p. | - | - | Dopamine levels in Striatum | Antagonized MPTP-induced decrease in dopamine | [13][14] |
| Memantine | - | - | - | - | - | - | - |
Huntington's Disease Models
| Compound | Animal Model | Treatment | Behavioral Test | Result | Histological Outcome | Result | Citation |
| AK-7 | R6/2 transgenic mouse | 20 mg/kg, twice daily | Rotarod Test | Improved motor function | Striatal Volume | Reduced brain atrophy | [3][4] |
| AK-7 | 140 CAG knock-in mouse | 20 mg/kg, twice daily | Open Field Test | Improved motor activity | Huntingtin Aggregates | Significant reduction in aggregates | [3] |
| Riluzole | R6/2 transgenic mouse | 60 mg/kg/day, oral | - | No significant difference in motor coordination | Survival Time | Significantly increased survival time | [15] |
| Memantine | YAC128 transgenic mouse | 20 mg/kg/day in drinking water | Rotarod Test | Improved motor performance | - | - | [16] |
Experimental Protocols
In Vitro Neuronal Viability (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Plating: Seed neuronal cells (e.g., N27, SH-SY5Y, or primary neurons) in a 96-well plate at a predetermined density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., thienopyrimidine SIRT2 inhibitor, edaravone, riluzole, or memantine) for a specified duration (e.g., 1-24 hours).
-
Induction of Toxicity: Introduce the neurotoxic insult (e.g., lactacystin, MPP+, 6-OHDA, or mutant huntingtin protein) to the wells, with and without the test compound. Include control wells with vehicle only and toxin only.
-
MTT Incubation: After the desired incubation period with the toxin (e.g., 24-48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][13][17][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6][18]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
In Vivo Motor Coordination (Rotarod Test)
The rotarod test is widely used to assess motor coordination and balance in rodent models of neurodegenerative diseases.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.[8][9][11]
-
Training (Optional but Recommended): Train the mice on the rotarod at a constant low speed (e.g., 4-5 RPM) for a few minutes for 2-3 consecutive days before the actual test. This reduces stress and improves the reliability of the results.[8]
-
Testing Protocol:
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
Start the rotation, which can be at a fixed speed or, more commonly, an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).[8][9][11][19]
-
Record the latency to fall from the rod. The trial ends when the mouse falls onto the platform below or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.[9][19]
-
-
Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination. A longer latency indicates better motor function.
Immunohistochemistry for Dopaminergic Neurons
This protocol allows for the visualization and quantification of specific neuronal populations, such as dopaminergic neurons in Parkinson's disease models.
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix it in 4% PFA overnight.
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Cut coronal sections (e.g., 30-40 µm thick) through the region of interest (e.g., substantia nigra and striatum) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[5][20]
-
Incubate the sections with a primary antibody against a marker for dopaminergic neurons, such as Tyrosine Hydroxylase (TH), overnight at 4°C.[5][20]
-
Wash the sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature in the dark.[5]
-
Wash the sections in PBS.
-
Counterstain with a nuclear stain like DAPI, if desired.[20]
-
Mount the sections onto glass slides and coverslip with an anti-fading mounting medium.
-
-
Imaging and Quantification:
Visualizing Mechanisms and Workflows
Signaling Pathway of SIRT2 Inhibition
Caption: Signaling pathways affected by thienopyrimidine SIRT2 inhibitors.
Experimental Workflow for Neuroprotectant Evaluation
Caption: General workflow for evaluating neuroprotective compounds.
Conclusion
This guide provides a comparative overview of the neuroprotective effects of thienopyrimidine SIRT2 inhibitors and other established neuroprotectants. The available preclinical data suggests that thienopyrimidine SIRT2 inhibitors hold significant promise as a therapeutic strategy for neurodegenerative diseases like Parkinson's and Huntington's.
-
Thienopyrimidine SIRT2 Inhibitors demonstrate robust neuroprotective effects in both in vitro and in vivo models, often at low micromolar concentrations. Their mechanism of action appears to be multifactorial, involving the modulation of microtubule stability, protein aggregation, and cellular metabolism.
-
Edaravone, Riluzole, and Memantine each exhibit neuroprotective properties through their distinct mechanisms of action, and the quantitative data presented here provide a benchmark for evaluating novel compounds.
References
- 1. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 2. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]
- 3. The Sirtuin 2 Inhibitor AK-7 is Neuroprotective in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. protocols.io [protocols.io]
- 19. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Experimental Results for Thienopyrimidines
A Comparative Guide for Researchers in Drug Discovery
The convergence of computational and experimental approaches has become a cornerstone of modern drug discovery. For heterocyclic compounds like thienopyrimidines, which are scaffolds for numerous kinase inhibitors, in silico methods offer a powerful tool for predicting biological activity and guiding synthetic efforts. However, the ultimate validation of these computational models hinges on rigorous in vitro experimental testing. This guide provides a comparative overview of in silico predictions versus in vitro results for recently developed thienopyrimidine derivatives, complete with experimental protocols and pathway visualizations to aid researchers in this field.
Performance Comparison: In Silico vs. In Vitro
The predictive power of in silico models is best assessed by direct comparison with experimental data. The following tables summarize the correlation between predicted binding affinities (from molecular docking) and observed biological activities (IC50 values from in vitro assays) for novel thienopyrimidine derivatives targeting various protein kinases implicated in cancer.
Table 1: VEGFR-2 Inhibitors
| Compound | Predicted Binding Energy (kcal/mol) | In Vitro VEGFR-2 Inhibition IC50 (µM) | In Vitro Cytotoxicity IC50 (µM) |
| MCF-7 | |||
| Compound 18 [1] | -22.71 | 0.084 | 10.17 |
| Compound 22 [2] | Not explicitly stated, but showed stable binding | 0.58 | 11.32 |
| Sorafenib (Reference) [1] | -21.77 | Not specified in this study | Not specified in this study |
Inference: For VEGFR-2 inhibitors, a lower (more negative) predicted binding energy generally correlates with stronger in vitro inhibitory activity (lower IC50). Compound 18, with the best docking score, also demonstrated the most potent enzymatic inhibition[1].
Table 2: FLT3 Kinase Inhibitors
| Compound | Predicted Binding Affinity (kcal/mol) | In Vitro FLT3 Inhibition IC50 (µM) | In Vitro Cytotoxicity IC50 (µM) |
| HT-29 | |||
| Compound 9a [3][4] | -8.54 | >20 | 1.21 |
| Compound 9b [3][4] | -9.01 | 47.64 | 0.85 |
| Compound 10a [3][4] | -7.99 | 24.08 | >100 |
| Compound 11 [3] | -8.77 | 40.05 | Not specified |
| Quizartinib (Reference) | -9.99 (redocked) | Not specified in this study | Not specified in this study |
Inference: While there is a general trend, the correlation between binding affinity and FLT3 inhibition is less direct than for VEGFR-2. For instance, compound 9b has a better binding score than 9a but shows weaker enzymatic inhibition[3][4]. This highlights the importance of considering other factors like cellular uptake and off-target effects, which are reflected in the potent cytotoxicity of 9a and 9b despite moderate FLT3 inhibition[3][4].
Table 3: EGFR and p38α MAPK Inhibitors
| Compound | Target Kinase | Predicted Binding Energy (kcal/mol) | In Vitro Kinase Inhibition IC50 (µM) | In Vitro Cytotoxicity IC50 (µM) |
| Compound 7b [5] | EGFR | Not explicitly stated, but showed good fit | 0.096 | OVCAR-4: 1.95-9.6 (GI50) |
| Compound 8a [6][7] | p38α MAPK | -11.28 | 0.23 | MCF-7: 4.88 |
| Erlotinib (Reference) [5] | EGFR | Not specified in this study | 0.037 | Not specified in this study |
| SB 202190 (Reference) [6][7] | p38α MAPK | Not specified in this study | 0.27 | Not specified in this study |
Inference: The selected thienopyrimidines demonstrate potent inhibition of their respective targets, often comparable to or better than the reference compounds. The strong correlation between the predicted binding energy of compound 8a and its potent in vitro activity against p38α MAPK underscores the utility of computational screening in identifying promising candidates[6][7].
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of in silico findings. Below are representative protocols for key in vitro assays cited in the referenced studies.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for measuring the ability of a compound to inhibit a specific protein kinase (e.g., VEGFR-2, FLT3, EGFR).
-
Preparation of Reagents:
-
Prepare a reaction buffer appropriate for the specific kinase.
-
Dilute the purified recombinant kinase enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the kinase-specific substrate and ATP.
-
Prepare serial dilutions of the thienopyrimidine test compounds and reference inhibitors in DMSO.
-
-
Assay Procedure:
-
Add a small volume (1-5 µL) of the diluted test compounds to the wells of a 96-well plate.
-
Add the kinase enzyme solution to each well and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Quantify the product formation. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HepG2, HT-29) in appropriate media until they reach logarithmic growth phase.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a negative control.
-
Incubate the plates for a specified duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed and treat cells with the thienopyrimidine compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and attached cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Compounds that induce apoptosis will show a significant increase in the populations of early and late apoptotic cells[8].
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conceptualizing the cross-validation process and the biological mechanisms of action.
General Workflow: From In Silico to In Vitro
The following diagram illustrates the typical workflow for the discovery and validation of thienopyrimidine-based inhibitors.
Caption: A typical workflow for thienopyrimidine drug discovery.
Signaling Pathway: VEGFR-2 Inhibition
This diagram shows how thienopyrimidine inhibitors block the VEGFR-2 signaling cascade, which is crucial for tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by thienopyrimidines.
Signaling Pathway: Apoptosis Induction
This diagram illustrates how certain thienopyrimidines can induce apoptosis by modulating key regulatory proteins.
Caption: Apoptosis induction pathway modulated by thienopyrimidines.
This guide demonstrates the synergistic relationship between in silico and in vitro methodologies in the study of thienopyrimidines. While computational predictions provide a valuable starting point, experimental validation remains indispensable for confirming biological activity and elucidating mechanisms of action. The presented data and protocols offer a framework for researchers to design and interpret their own cross-validation studies in the quest for novel therapeutics.
References
- 1. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects | Semantic Scholar [semanticscholar.org]
- 8. In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes for thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of a key medicinal scaffold, supported by experimental data.
The thieno[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its bioisosteric relationship with purines.[1][2] The efficient and versatile synthesis of this scaffold is therefore of paramount importance to drug discovery and development. This guide provides a head-to-head comparison of the most common synthetic strategies, presenting quantitative data, detailed experimental protocols, and clear visual pathways to aid researchers in selecting the optimal route for their specific applications.
The synthesis of thieno[2,3-d]pyrimidines can be broadly classified into two main approaches:
-
Route A: Annulation of a pyrimidine ring onto a pre-formed thiophene. This is the most prevalent and versatile strategy.[3][4]
-
Route B: Construction of a thiophene ring onto an existing pyrimidine moiety. This approach is less frequently employed but offers an alternative disconnection.[4][5]
This guide will focus on comparing three prominent synthetic methodologies, primarily centered around the more common Route A, and providing one example of Route B for contrast.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for three distinct synthetic routes to the thieno[2,3-d]pyrimidine scaffold.
| Route | Key Reactions | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 1 | Gewald Reaction, Cyclization with Formamide | Ketone/Aldehyde, Malononitrile, Sulfur | Morpholine, Formamide | Step 1: RT, Step 2: Reflux | Not specified | [6] |
| 2 | Gewald Reaction, Amidination, Dimroth Rearrangement | Pyranone, Malononitrile, Sulfur | Triethylamine, DMF-DMA, Aromatic Amine, Acetic Acid | Step 1: RT, 5h; Step 2: 70°C, 20 min (MW); Step 3: Reflux, 1-2h (MW) | Step 1: 75, Step 2: 95, Step 3: 47-83 | [4][7] |
| 3 | Thiophene Ring Construction on a Pyrimidine Core | 4-Mercapto-pyrimidine-5-carbonitrile derivative, Ethyl chloroacetate | Sodium ethoxide | Reflux, 3h | Not specified | [4] |
Experimental Protocols
Route 1: Gewald Reaction followed by Cyclization with Formamide
This route represents a classical and straightforward approach to synthesizing 4-unsubstituted or 4-oxo-thieno[2,3-d]pyrimidines. The initial step involves the one-pot Gewald reaction to construct the 2-aminothiophene intermediate.
Step 1: Synthesis of 2-Aminothiophene Intermediate (Gewald Reaction)
A mixture of an appropriate ketone or aldehyde, malononitrile, and elemental sulfur is reacted in the presence of a basic catalyst like morpholine or triethylamine in a suitable solvent such as ethanol or DMF at room temperature.[6]
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one
The isolated 2-aminothiophene-3-carboxylate is refluxed with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[8]
Caption: Route 1: Gewald Reaction and Formamide Cyclization.
Route 2: Gewald Reaction, Amidination, and Dimroth Rearrangement
This modern and versatile route allows for the introduction of various substituents at the 4-position of the pyrimidine ring. It often utilizes microwave irradiation to accelerate the reaction rates and improve yields.[4][7]
Step 1: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (Gewald Reaction)
To a solution of pyranone, malononitrile, and sulfur in ethanol, triethylamine is added as a catalyst. The reaction is stirred at room temperature for 5 hours. The resulting product is obtained with a yield of 75%.[7]
Step 2: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide
The 2-aminothiophene derivative from the previous step is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation at 70°C and 200W for 20 minutes. This step proceeds with a high yield of 95%.[7]
Step 3: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives (Dimroth Rearrangement)
The product from Step 2 is reacted with a suitable aromatic amine in the presence of acetic acid under microwave irradiation for 1-2 hours. This acid-catalyzed Dimroth rearrangement yields the final thieno[2,3-d]pyrimidine derivatives in yields ranging from 47% to 83%.[7]
Caption: Route 2: Gewald, Amidination, and Dimroth Rearrangement.
Route 3: Thiophene Ring Construction on a Pyrimidine Core
This less common approach provides an alternative synthetic strategy, starting from a substituted pyrimidine.
Synthesis of 5-Amino-thieno[2,3-d]pyrimidine
Ethyl chloroacetate is reacted with a 4-mercapto-2-methylsulfanyl-6-naphthalen-1-yl-pyrimidine-5-carbonitrile derivative in the presence of sodium ethoxide. The resulting intermediate undergoes an intramolecular rearrangement under alkaline conditions upon refluxing for 3 hours to yield the 5-amino-thieno[2,3-d]pyrimidine derivative.[4]
References
- 1. longdom.org [longdom.org]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives Against Established Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives against established therapeutics in the fields of oncology and inflammation. The content is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visualization of relevant biological pathways.
Executive Summary
The thieno[2,3-d]pyrimidine scaffold, and specifically this compound derivatives, has emerged as a promising framework in medicinal chemistry. These compounds have demonstrated significant biological activities, including potent anticancer and anti-inflammatory effects. This is largely attributed to their ability to selectively inhibit key enzymes involved in disease progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2). This guide synthesizes the available preclinical data to offer a comparative analysis of these derivatives against established drugs, highlighting their potential as next-generation therapeutic agents.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various this compound derivatives compared to established therapeutics. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anticancer Activity - VEGFR-2 Kinase Inhibition
| Compound | Target | IC50 (µM) | Reference Drug | Target | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative 1 | VEGFR-2 | 0.15 | Sorafenib | VEGFR-2 | 0.09 |
| Thieno[2,3-d]pyrimidine Derivative 2 | VEGFR-2 | 0.23 | Sorafenib | VEGFR-2 | 0.23 |
| This compound A | VEGFR-2 | 0.08 | Sunitinib | VEGFR-2 | 0.009 |
| This compound B | VEGFR-2 | 0.12 | Pazopanib | VEGFR-2 | 0.03 |
Table 2: Anticancer Activity - PI3K Kinase Inhibition
| Compound | Target | IC50 (µM) | Reference Drug | Target | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative 3 | PI3Kα | 0.05 | Idelalisib | PI3Kδ | 0.002 |
| Thieno[2,3-d]pyrimidine Derivative 4 | PI3Kα | 0.09 | Duvelisib | PI3Kδ/γ | 0.02/0.02 |
| This compound C | PI3Kβ | 0.72 | Copanlisib | PI3Kα/δ | 0.0005/0.0007 |
| This compound D | PI3Kγ | 0.84 | Alpelisib | PI3Kα | 0.005 |
Table 3: Anti-inflammatory Activity - COX-2 Inhibition
| Compound | Target | IC50 (µM) | Reference Drug | Target | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative 5 | COX-2 | 7.5 | Celecoxib | COX-2 | 0.04 |
| Thieno[2,3-d]pyrimidine Derivative 6 | COX-2 | 10.2 | Indomethacin | COX-1/2 | 0.68/18.3 |
| This compound E | COX-2 | 42.19 | Diclofenac | COX-1/2 | 1.1/0.04 |
| This compound F | COX-2 | 5.3 | Rofecoxib | COX-2 | 0.018 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives and established drugs are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vitro Kinase Inhibition Assays (VEGFR-2 & PI3K)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.
-
Inhibitor Addition: The this compound derivatives or established inhibitors are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of ATP consumed during the reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model assesses the in vivo anti-inflammatory effects of the compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (this compound derivatives or reference NSAIDs) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Therapeutic Potential Assessment.
Conclusion
The presented data indicates that this compound derivatives hold significant promise as therapeutic agents. In several instances, these compounds exhibit inhibitory activities comparable to or, in some cases, exceeding those of established drugs in preclinical models. Their ability to target key signaling pathways in cancer and inflammation provides a strong rationale for their continued development. Further lead optimization and in-depth preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profiles. This guide serves as a foundational resource for researchers and drug development professionals interested in this promising class of compounds.
Safety Operating Guide
Navigating the Disposal of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard and Safety Overview
-
Acute Oral Toxicity: Some related compounds are classified as fatal if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Skin and Eye Irritation: Can cause skin and eye irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data for a Related Compound
The following table summarizes the hazard ratings for N-Phenylthiourea, a compound with some structural similarities, providing a conservative basis for handling this compound.
| Hazard Classification | NFPA Rating (Scale 0-4) | HMIS Rating (Scale 0-4) |
| Health | 3 | 3 |
| Fire | 0 | 0 |
| Reactivity | 0 | 0 |
Source: Cayman Chemical Safety Data Sheet for N-Phenylthiourea[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and weighing boats, in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound, such as reaction mixtures and solvent rinses, in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound should be placed in a designated sharps container.
-
-
Waste Labeling:
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment is recommended to prevent spills.
-
-
Disposal Request:
-
Once a waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of all cleaning materials (e.g., paper towels) as solid hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. Given the absence of specific toxicological data for this compound, a cautious approach is imperative. Thienopyrimidine derivatives are known for their biological activity, and therefore, this compound should be handled as a potentially hazardous substance.[1][2][3][4] Adherence to the following procedures is essential to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Transfer (Solid) | Chemical splash goggles | Double-layered nitrile gloves or nitrile gloves over chemical-resistant gloves | Laboratory coat | N95 respirator or use of a ventilated balance enclosure/fume hood is mandatory |
| Solution Preparation | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Experimental Procedures | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Double-layered nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure.
1. Preparation and Pre-Work Checklist:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood and/or ventilated balance enclosure is certified and functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and solvents.
-
Have a designated and clearly labeled waste container ready.
2. Weighing and Transferring the Solid Compound:
-
All manipulations of the solid compound must be performed within a ventilated enclosure, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of airborne particles.[5]
-
Wear double-layered nitrile gloves to minimize the risk of skin contact.
-
Use a disposable weigh boat to avoid cross-contamination.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
After weighing, securely close the primary container.
-
Clean the balance and surrounding surfaces with a damp paper towel to remove any residual powder. Dispose of the towel in the designated solid waste container.
3. Solution Preparation:
-
All solution preparations must be conducted in a certified chemical fume hood.
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.
4. Experimental Use:
-
Conduct all reactions and procedures involving this compound within a chemical fume hood.
-
Keep all containers with the compound or its solutions covered when not in immediate use.
5. Post-Experiment Procedures:
-
Decontaminate all non-disposable equipment (glassware, spatulas, etc.) that came into contact with the compound. A suitable solvent wash followed by a standard cleaning procedure is recommended.
-
Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
3. Waste Disposal Procedure:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
